molecular formula C28H56O3 B1237961 28-Hydroxyoctacosanoic acid CAS No. 52900-17-1

28-Hydroxyoctacosanoic acid

Cat. No.: B1237961
CAS No.: 52900-17-1
M. Wt: 440.7 g/mol
InChI Key: DQDKWDYKDPDWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

28-Hydroxyoctacosanoic acid is a very-long-chain hydroxy fatty acid (HFA) of significant interest in specialized research applications. This compound features a 28-carbon aliphatic chain with a hydroxyl group attached, a structure that confers unique amphiphilic properties and higher reactivity compared to its non-hydroxylated counterpart. Such long-chain HFAs are recognized as industrially important molecules and are valuable intermediates in biotransformation processes for creating value-added chemicals . In research settings, this compound is primarily investigated for its potential in material science and polymer chemistry. Hydroxy fatty acids serve as key intermediates in the production of biobased polymers, resins, waxes, and cosmetics, often yielding products with higher biocompatibility, flexibility, and chemical resistance than petroleum-derived equivalents . Furthermore, hydroxy fatty acids with chains of similar length have been identified as components in complex lipids like bacterial lipopolysaccharides, where they can contribute to the rigid organization of membrane systems . This suggests potential research applications for this compound in studies focused on membrane biophysics and the structural biology of microorganisms. The growing focus on green chemistry has intensified the search for sustainable biocatalysts, such as fatty acid hydratases, to produce chiral hydroxy fatty acids, highlighting the relevance of this compound class in advanced biotechnological applications . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use and is strictly not intended for human consumption.

Properties

CAS No.

52900-17-1

Molecular Formula

C28H56O3

Molecular Weight

440.7 g/mol

IUPAC Name

28-hydroxyoctacosanoic acid

InChI

InChI=1S/C28H56O3/c29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28(30)31/h29H,1-27H2,(H,30,31)

InChI Key

DQDKWDYKDPDWMY-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCO

Origin of Product

United States

Foundational & Exploratory

Natural Sources of 28-Hydroxyoctacosanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxyoctacosanoic acid is a long-chain ω-hydroxy fatty acid with potential applications in various scientific and industrial fields. This technical guide provides an in-depth overview of its primary natural source, Carnauba wax, derived from the leaves of the "Tree of Life," Copernicia prunifera. The document details the concentration of related fatty acids within this wax, outlines comprehensive experimental protocols for extraction and analysis, and illustrates the biosynthetic pathway of its parent molecule, octacosanoic acid. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines who are interested in the procurement and study of this compound.

Primary Natural Source: Carnauba Wax

The principal natural source of this compound is Carnauba wax, a complex mixture of lipids obtained from the leaves of the Brazilian palm tree, Copernicia prunifera. This wax is renowned for its hardness and high melting point and is composed of a variety of aliphatic esters, diesters of cinnamic acid, free fatty acids, and free fatty alcohols.

Table 1: Relative Abundance of Even-Carbon Number Normal Fatty Acids in Carnauba Wax [1]

Fatty AcidCarbon NumberRelative Amount (%)
Octadecanoic acidC183
Eicosanoic acidC2011.5
Docosanoic acidC229
Tetracosanoic acidC2430
Hexacosanoic acidC2612
Octacosanoic acid C28 16.5
Triacontanoic acidC307

Note: This table represents the composition of the normal (non-hydroxylated) fatty acid fraction. This compound is a derivative of octacosanoic acid.

Experimental Protocols

The extraction and quantification of this compound from Carnauba wax involve a multi-step process requiring careful attention to detail to ensure purity and accurate measurement. The following protocols are based on established methods for the analysis of long-chain fatty acids and their derivatives from plant waxes.

Extraction of Total Lipids from Carnauba Wax

This protocol outlines the initial extraction of the total lipid content from raw Carnauba wax.

Materials:

  • Carnauba wax flakes or powder

  • Chloroform (B151607)

  • Methanol

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Glass wool

Procedure:

  • Place a known quantity of Carnauba wax into a cellulose (B213188) thimble and insert it into the Soxhlet extractor.

  • Fill the boiling flask with a 2:1 (v/v) mixture of chloroform and methanol.

  • Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

  • Allow the extraction to proceed for 8-12 hours, ensuring continuous cycling of the solvent.

  • After extraction, cool the apparatus and collect the solvent containing the extracted lipids.

  • Concentrate the lipid extract using a rotary evaporator under reduced pressure to obtain the total lipid extract.

  • Dry the extract completely under a stream of nitrogen gas.

Saponification and Isolation of Fatty Acid Fraction

To isolate the fatty acids, including this compound, from the complex lipid mixture, a saponification (alkaline hydrolysis) step is necessary.

Materials:

  • Total lipid extract

  • 2 M Potassium hydroxide (B78521) (KOH) in methanol

  • n-Hexane

  • 6 M Hydrochloric acid (HCl)

  • Separatory funnel

  • pH paper

Procedure:

  • Dissolve the dried total lipid extract in a minimal amount of toluene.

  • Add an excess of 2 M methanolic KOH to the solution.

  • Reflux the mixture for 2 hours to ensure complete saponification of esters.

  • After cooling, transfer the mixture to a separatory funnel.

  • Add an equal volume of n-hexane and water to the separatory funnel. Shake vigorously to partition the non-saponifiable lipids (e.g., fatty alcohols) into the hexane (B92381) layer.

  • Separate the aqueous-methanolic layer containing the potassium salts of the fatty acids.

  • Repeat the hexane wash two more times to ensure complete removal of non-saponifiable lipids.

  • Acidify the aqueous-methanolic layer to a pH of approximately 2 with 6 M HCl to protonate the fatty acids.

  • Extract the free fatty acids from the acidified solution using three portions of n-hexane.

  • Combine the hexane extracts and wash with distilled water until the washings are neutral.

  • Dry the hexane extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen to yield the total fatty acid fraction.

Derivatization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis by GC-MS, the polar carboxylic and hydroxyl groups of the fatty acids must be derivatized to increase their volatility.

Materials:

  • Total fatty acid fraction

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5ms)

Procedure:

  • Dissolve a known amount of the dried fatty acid fraction in a small volume of pyridine in a reaction vial.

  • Add an excess of BSTFA with 1% TMCS to the vial.

  • Seal the vial and heat at 70°C for 1 hour to ensure complete derivatization of both the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers, respectively.

  • After cooling, the sample is ready for injection into the GC-MS system.

  • GC-MS Analysis:

    • Injector Temperature: 280°C

    • Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 320°C at a rate of 5°C/min, and hold for 20 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-800.

  • Quantification: Identification of the TMS-derivatized this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard. Quantification can be performed using an internal standard method.

Biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs)

This compound is formed through the hydroxylation of octacosanoic acid, a very-long-chain fatty acid (VLCFA). The biosynthesis of VLCFAs in plants is a well-characterized process that occurs in the endoplasmic reticulum and involves a four-step elongation cycle.

The synthesis of octacosanoic acid (C28) begins with a C18-CoA precursor, typically oleoyl-CoA, which undergoes successive rounds of elongation. Each cycle adds two carbon units from malonyl-CoA. The key enzymes involved in this process are:

  • β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of acyl-CoA with malonyl-CoA.

  • β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

  • β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to an enoyl-CoA.

  • Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

The final step to produce this compound involves the ω-hydroxylation of the terminal methyl group of octacosanoic acid, a reaction typically catalyzed by a cytochrome P450-dependent fatty acid ω-hydroxylase.

Diagrams of Key Pathways and Workflows

VLCFA_Biosynthesis cluster_ER Endoplasmic Reticulum C18_CoA C18-CoA KCS β-ketoacyl-CoA synthase (KCS) C18_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR β-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA Reduction (NADPH) HCD β-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD Enoyl_CoA Enoyl-CoA HCD->Enoyl_CoA Dehydration ECR Enoyl-CoA reductase (ECR) Enoyl_CoA->ECR C20_CoA C20-CoA ECR->C20_CoA Reduction (NADPH) Elongation_Cycles ...Multiple Elongation Cycles... C20_CoA->Elongation_Cycles C28_CoA Octacosanoyl-CoA (C28) Elongation_Cycles->C28_CoA Omega_Hydroxylase Fatty Acid ω-Hydroxylase (Cytochrome P450) C28_CoA->Omega_Hydroxylase Hydroxy_C28_CoA 28-Hydroxyoctacosanoyl-CoA Omega_Hydroxylase->Hydroxy_C28_CoA ω-Hydroxylation

Caption: Biosynthesis of this compound via VLCFA elongation.

Experimental_Workflow Carnauba_Wax Carnauba Wax Soxhlet_Extraction Soxhlet Extraction (Chloroform:Methanol) Carnauba_Wax->Soxhlet_Extraction Total_Lipid_Extract Total Lipid Extract Soxhlet_Extraction->Total_Lipid_Extract Saponification Saponification (Methanolic KOH) Total_Lipid_Extract->Saponification Fatty_Acid_Salts Fatty Acid Salts (Aqueous-Methanolic Phase) Saponification->Fatty_Acid_Salts Acidification Acidification (HCl) Fatty_Acid_Salts->Acidification Free_Fatty_Acids Total Free Fatty Acids Acidification->Free_Fatty_Acids Derivatization Derivatization (BSTFA + 1% TMCS) Free_Fatty_Acids->Derivatization TMS_Derivatives TMS-Derivatized Fatty Acids Derivatization->TMS_Derivatives GC_MS GC-MS Analysis TMS_Derivatives->GC_MS Data_Analysis Quantification and Identification GC_MS->Data_Analysis

Caption: Workflow for extraction and analysis of this compound.

References

Unveiling the Role of 28-Hydroxyoctacosanoic Acid in Bacterial Lipopolysaccharides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 28-hydroxyoctacosanoic acid, a very-long-chain fatty acid (VLCFA) primarily found in the lipid A moiety of lipopolysaccharides (LPS) in specific bacterial genera, most notably within the Rhizobiaceae family. This document details the structural significance, biosynthetic pathways, and immunological implications of this unique fatty acid. It serves as a comprehensive resource, consolidating quantitative data, detailed experimental protocols for extraction and analysis, and visual representations of key biological pathways to facilitate further research and therapeutic development.

Introduction: The Significance of Very-Long-Chain Fatty Acids in Bacterial Membranes

Lipopolysaccharide (LPS) is a critical component of the outer membrane of most Gram-negative bacteria, acting as a structural anchor and a primary mediator of interactions with the host environment. The innermost component of LPS, lipid A, is the hydrophobic anchor and is responsible for the endotoxic activity of the molecule. While the structure of lipid A from enteric bacteria like Escherichia coli is well-characterized, many other bacteria, particularly those that engage in symbiotic or pathogenic relationships, possess unique lipid A modifications.

One such modification is the presence of very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms. Among these, 27-hydroxyoctacosanoic acid (a C28 fatty acid) is a prominent and well-studied example, particularly in bacteria belonging to the alpha-2 subgroup of Proteobacteria, which includes the family Rhizobiaceae (e.g., Rhizobium, Bradyrhizobium, Agrobacterium)[1]. This VLCFA is also found in some intracellular pathogens like Brucella and Legionella, suggesting a broader role in host-bacterium interactions[2][3].

The presence of this exceptionally long acyl chain is not a trivial structural variation. It is believed to span the entire outer membrane, thereby significantly increasing membrane stability and rigidity[4][5]. This enhanced stability is crucial for bacterial survival under various stress conditions, such as changes in osmolarity, pH, and exposure to antimicrobial peptides, which are often encountered during their life cycle, especially within a host[2][3][5]. In the context of symbiotic nitrogen-fixing bacteria, the this compound-containing LPS is vital for the proper development of root nodules and the establishment of an effective symbiotic relationship with leguminous plants[6].

Structure and Distribution of this compound in Lipid A

This compound is typically found as a secondary acyl chain, ester-linked to a primary 3-hydroxy fatty acid on the distal glucosamine (B1671600) unit of the lipid A backbone. Its long carbon chain provides a unique structural feature that distinguishes it from the shorter fatty acids commonly found in the lipid A of other Gram-negative bacteria.

Data Presentation: Quantitative Abundance

The presence and relative abundance of 27-hydroxyoctacosanoic acid (often reported alongside other VLCFAs) have been quantified in various species of the Rhizobiaceae family. The following table summarizes these findings, highlighting the prevalence of this VLCFA. Note that in much of the literature, this fatty acid is referred to as 27-hydroxyoctacosanoic acid.

Bacterial SpeciesStrainPresence of 27-OH-C28:0Relative Percentage of Total Fatty Acids in Lipid AReference
Rhizobium leguminosarum bv. viciae3841+Major Component[4]
Rhizobium leguminosarum bv. phaseoliCE3+Not specified[1]
Rhizobium leguminosarum bv. trifoliiANU 843+~50%[1]
Rhizobium meliloti1021+Present[1]
Rhizobium frediiUSDA 205+Present[1]
Bradyrhizobium japonicum61A101c+Present[1]
Bradyrhizobium sp. (Lupinus)DSM 30140+Present[1]
Agrobacterium tumefaciensC58+Present[1]
Agrobacterium rhizogenesATCC 11325+Present[1]
Azorhizobium caulinodansORS 571-Absent[1]

Biosynthesis of this compound and its Incorporation into Lipid A

The synthesis of this compound and its subsequent transfer to lipid A is a multi-step enzymatic process. While the general principles of bacterial fatty acid synthesis (FASII pathway) apply, the production of this VLCFA involves a specialized set of enzymes.

Elongation of the Fatty Acid Chain

The biosynthesis of the C28 fatty acid chain is carried out by a dedicated gene cluster that includes homologues of the fab genes, which encode the enzymes of the FASII pathway. This process involves multiple cycles of condensation, reduction, and dehydration to extend a shorter acyl-acyl carrier protein (ACP) precursor. The key enzymes in each elongation cycle are:

  • β-ketoacyl-ACP synthase (FabF): Catalyzes the condensation of malonyl-ACP with the growing acyl-ACP chain.

  • β-ketoacyl-ACP reductase (FabG): Reduces the β-keto group to a β-hydroxy group.

  • β-hydroxyacyl-ACP dehydratase (FabZ): Dehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP.

  • Enoyl-ACP reductase (FabI): Reduces the double bond to form a saturated acyl-ACP, which is two carbons longer than the starting molecule.

This cycle is repeated multiple times to achieve the 28-carbon length.

Transfer to Lipid A

Once synthesized, the this compound must be transferred to the lipid A precursor. This process is mediated by two key proteins encoded in a specific gene cluster:

  • Acyl Carrier Protein XL (AcpXL): A specialized acyl carrier protein that specifically binds the C28 VLCFA. Mutation in the acpXL gene results in the absence of this VLCFA in the lipid A[3].

  • Acyltransferase XL (LpxXL): A specific acyltransferase that recognizes the 28-hydroxyoctacosanoyl-AcpXL complex and catalyzes the transfer of the VLCFA to the 2'-position of the distal glucosamine of a lipid A precursor[2].

The following diagram illustrates the proposed biosynthetic pathway.

G cluster_elongation VLCFA Elongation (FASII Cycle) cluster_transfer Transfer to Lipid A Acyl-ACP (Cn) Acyl-ACP (Cn) Condensation Condensation Acyl-ACP (Cn)->Condensation Malonyl-ACP Reduction_1 Reduction_1 Condensation->Reduction_1 FabF Dehydration Dehydration Reduction_1->Dehydration FabG Reduction_2 Reduction_2 Dehydration->Reduction_2 FabZ Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) Reduction_2->Acyl-ACP (Cn+2) FabI Acyl-ACP (Cn+2)->Condensation VLCFA_Synthase 28-OH-Octacosanoic Acid Synthesis Acyl-ACP (Cn+2)->VLCFA_Synthase Multiple Cycles AcpXL AcpXL VLCFA_Synthase->AcpXL Activation LpxXL LpxXL AcpXL->LpxXL Acyl-AcpXL Complex VLCFA_LipidA VLCFA-containing Lipid A LpxXL->VLCFA_LipidA LipidA_Precursor Lipid A Precursor LipidA_Precursor->LpxXL

Biosynthesis and Transfer of this compound.

Immunological Implications of VLCFA-Containing Lipopolysaccharides

The structure of lipid A is a key determinant of the host's innate immune response, which is primarily mediated by the Toll-like receptor 4 (TLR4)-MD-2 complex[7]. The binding of LPS to this receptor complex initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.

The presence of a VLCFA like this compound significantly alters the physicochemical properties of lipid A, making it more hydrophobic and potentially affecting its interaction with the TLR4-MD-2 complex. While the canonical hexa-acylated lipid A of E. coli is a potent agonist of TLR4, lipid A variants with different acylation patterns can exhibit attenuated or even antagonistic activities[7][8].

Studies on Rhizobium LPS have shown that it is a weak inducer of the inflammatory response in mammalian cells compared to enteric LPS. The presence of the long C28 acyl chain is thought to sterically hinder the optimal binding of lipid A to the MD-2 pocket, thereby dampening the downstream signaling cascade[9]. This immunomodulatory property is advantageous for symbiotic bacteria, allowing them to evade or suppress the host plant's defense responses[5].

The following diagram depicts a simplified overview of the TLR4 signaling pathway and highlights the modulatory role of the VLCFA-containing lipid A.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS with VLCFA TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Modulated Binding MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRIF->NFkB IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IRF3->Cytokines Type I Interferons

Modulation of TLR4 Signaling by VLCFA-Containing LPS.

Experimental Protocols

This section provides detailed methodologies for the extraction of LPS and the analysis of its fatty acid components, including this compound.

Hot Aqueous-Phenol Extraction of Lipopolysaccharide

This method is widely used for the isolation of LPS from Gram-negative bacteria[10][11][12].

Materials:

  • Bacterial cell pellet

  • 2x SDS buffer (4% SDS, 4% β-mercaptoethanol, 20% glycerol, 0.1 M Tris-HCl pH 6.8, bromophenol blue)

  • 1x SDS buffer (diluted from 2x stock with sterile distilled water)

  • DNase I solution (10 mg/mL in sterile water)

  • RNase A solution (10 mg/mL in sterile water)

  • Proteinase K solution (10 mg/mL in sterile water)

  • Tris-saturated phenol (B47542) (pH ~8.0) or water-saturated phenol

  • Diethyl ether

  • Microcentrifuge tubes (1.5 mL)

  • Heating blocks or water baths (59°C, 65°C)

  • Microcentrifuge

Procedure:

  • Cell Lysis: Resuspend the bacterial pellet (from a 1.5 mL culture with an OD₆₀₀ of ~0.5) in 200 µL of 1x SDS buffer. Pipette gently to ensure complete resuspension. Do not vortex.

  • Heat Treatment: Boil the suspension for 15 minutes in a water bath. Allow to cool to room temperature.

  • Nuclease Treatment (Optional but Recommended): Add 5 µL of DNase I and 5 µL of RNase A solutions. Incubate at 37°C for 30 minutes.

  • Protease Treatment: Add 10 µL of Proteinase K solution. Incubate at 59°C for at least 3 hours (can be done overnight).

  • Phenol Extraction (First Round): Add 200 µL of ice-cold Tris-saturated phenol. Vortex vigorously for 10 seconds.

  • Incubation: Incubate the mixture at 65°C for 15 minutes, with occasional vortexing.

  • Phase Separation: Centrifuge at high speed (e.g., 20,600 x g) for 10 minutes at room temperature.

  • Aqueous Phase Collection: Carefully remove the lower aqueous phase (colored blue by bromophenol blue) and transfer it to a new tube. Avoid transferring any of the upper phenol phase.

  • Phenol Extraction (Second Round): Re-extract the remaining phenol phase with 200 µL of 1x SDS buffer. Repeat steps 5-8 and pool the aqueous phases.

  • Ether Wash: Add 1 mL of diethyl ether to the pooled aqueous phase. Vortex and centrifuge for 1 minute. Discard the upper ether layer. Repeat this step twice to remove residual phenol.

  • Final Product: The resulting aqueous phase contains the purified LPS. It can be stored at -20°C.

Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the preparation of fatty acid methyl esters (FAMEs) from purified LPS for analysis by GC-MS[13][14].

Materials:

Procedure:

  • Methanolysis: Place a dried aliquot of the LPS sample in a screw-cap tube. Add 1 mL of anhydrous methanol with 1.25 M HCl.

  • Derivatization: Cap the tube tightly and heat at 85°C for 16 hours (overnight). This process cleaves the fatty acids from the lipid A and methylates them.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Phase Separation: Centrifuge briefly to separate the phases.

  • Collection of Organic Phase: Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Sample Preparation for GC-MS: Transfer the dried hexane extract to a GC vial. If necessary, concentrate the sample under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject the sample into the GC-MS system. A typical temperature program for separating hydroxy-FAMEs involves a slow ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 280°C). The mass spectrometer is operated in full-scan mode to identify the FAMEs based on their mass spectra and retention times. This compound methyl ester will have a characteristic fragmentation pattern that allows for its identification.

Analysis of Lipid A by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the direct analysis of lipid A heterogeneity[15][16][17].

Materials:

  • Purified LPS sample

  • Mild acid (e.g., 1% acetic acid)

  • Chloroform/methanol mixture (2:1, v/v)

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid [DHB] or 5-chloro-2-mercaptobenzothiazole (B1225071) [CMBT])

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Lipid A Isolation: Hydrolyze the purified LPS sample in 1% acetic acid at 100°C for 1-2 hours to cleave the ketosidic linkage between the core oligosaccharide and lipid A.

  • Extraction of Lipid A: After cooling, centrifuge the sample to pellet the precipitated lipid A. Wash the pellet with water and then extract it with a chloroform/methanol (2:1) mixture.

  • Sample Spotting: Mix the lipid A extract with the MALDI matrix solution. Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.

  • MALDI-TOF MS Analysis: Analyze the sample in the mass spectrometer, typically in negative ion reflectron mode. The resulting spectrum will show a series of peaks corresponding to the different molecular species of lipid A present in the sample. The mass difference between peaks can be used to deduce variations in acylation, such as the presence or absence of the this compound moiety.

Conclusion and Future Directions

This compound is a key structural component of the LPS in many symbiotic and some pathogenic bacteria. Its presence confers significant advantages, including increased membrane stability and modulation of the host immune response. The detailed protocols and data presented in this guide provide a foundation for researchers to further investigate the role of this and other VLCFAs in bacterial physiology, host-microbe interactions, and pathogenesis.

Future research should focus on:

  • Elucidating the precise enzymatic steps and regulatory mechanisms involved in the elongation of VLCFAs.

  • Characterizing the specific structural changes that VLCFA-containing lipid A induces in the TLR4-MD-2 receptor complex.

  • Exploring the potential of targeting VLCFA biosynthesis as a novel antimicrobial strategy, particularly for pathogenic bacteria that rely on these molecules for virulence.

  • Investigating the role of VLCFAs in the context of polymicrobial infections and the microbiome.

By continuing to unravel the complexities of these unique bacterial lipids, the scientific community can open new avenues for the development of novel therapeutics and a deeper understanding of the intricate dance between bacteria and their hosts.

References

The Pivotal Roles of Long-Chain Hydroxy Fatty Acids in Cellular Signaling and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain hydroxy fatty acids (LCHFAs) are a diverse class of lipids characterized by the presence of one or more hydroxyl groups along their acyl chain. Once considered mere structural components of complex lipids, a growing body of evidence has illuminated their critical roles as signaling molecules in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the biological functions of LCHFAs, with a focus on their involvement in signaling pathways, their relevance in disease, and the experimental methodologies used to study them. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the therapeutic potential of targeting LCHFA metabolism and signaling.

Metabolism of Long-Chain Hydroxy Fatty Acids

The synthesis and degradation of LCHFAs are tightly regulated processes involving a host of specialized enzymes. The position of the hydroxyl group on the fatty acid chain dictates the specific metabolic pathway involved.

2-Hydroxy Fatty Acids: The most well-characterized pathway involves the 2-hydroxylation of fatty acids, a reaction catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[1][2] This enzyme is responsible for the synthesis of 2-hydroxy fatty acids that are subsequently incorporated into sphingolipids, forming 2-hydroxylated sphingolipids, which are abundant in the myelin sheath and the epidermis.[1][3][4] Mutations in the FA2H gene are associated with severe neurological disorders, highlighting the importance of this pathway.[1]

Omega-Hydroxy Fatty Acids: Another major class of LCHFAs are the omega-hydroxy fatty acids, which are hydroxylated at the terminal methyl group of the acyl chain. This reaction is primarily catalyzed by cytochrome P450 enzymes of the CYP4 family. These omega-hydroxy fatty acids can be further oxidized to dicarboxylic acids.

The metabolism of LCHFAs is a critical control point for their biological activity, and dysregulation of these pathways is implicated in numerous diseases.

Biological Roles and Signaling Pathways

LCHFAs exert their biological effects through a variety of mechanisms, including acting as structural components of membranes, serving as precursors for potent signaling mediators, and directly interacting with cellular receptors and enzymes.

Structural Roles in Myelin and Skin Barrier

2-Hydroxylated sphingolipids are integral components of the myelin sheath that insulates nerve axons, contributing to its stability and proper function.[4][5] Similarly, omega-hydroxy ceramides (B1148491) are essential for the formation and maintenance of the skin's permeability barrier, preventing water loss and protecting against environmental insults.[1]

Anti-Cancer Activity of 2-Hydroxyoleic Acid

The synthetic 2-hydroxyoleic acid (2OHOA) has demonstrated potent anti-cancer activity in a variety of cancer cell lines.[6] Its mechanism of action is multifaceted, involving the modulation of cell membrane lipid composition, which in turn affects the localization and activity of key signaling proteins. 2OHOA has been shown to disrupt the function of Ras, a key oncogene, by displacing it from the plasma membrane, thereby inhibiting downstream signaling through the MAPK and PI3K/Akt pathways.[7]

G_2OHOA_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling 2OHOA 2OHOA Ras_active Ras (Active) (Membrane-bound) Sphingomyelin_Synthase Sphingomyelin Synthase 2OHOA->Sphingomyelin_Synthase Activates Ras_inactive Ras (Inactive) (Cytosolic) Ras_active->Ras_inactive MAPK_Pathway MAPK Pathway Ras_inactive->MAPK_Pathway Inhibits PI3K_Akt_Pathway PI3K/Akt Pathway Ras_inactive->PI3K_Akt_Pathway Inhibits Sphingomyelin_Synthase->Ras_active Displaces Cell_Proliferation Cancer Cell Proliferation MAPK_Pathway->Cell_Proliferation Inhibits PI3K_Akt_Pathway->Cell_Proliferation Inhibits

Figure 1: Signaling pathway of 2-hydroxyoleic acid in cancer cells.
Resolution of Inflammation

Omega-3 and omega-6 polyunsaturated fatty acids can be metabolized into a variety of hydroxylated derivatives that play a crucial role in the resolution of inflammation.[3][8] These specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, are potent anti-inflammatory molecules that actively promote the return to tissue homeostasis.[3] They function by inhibiting neutrophil infiltration, enhancing the clearance of apoptotic cells, and promoting tissue repair.[3]

G_Inflammation_Resolution cluster_effects Pro-resolving Effects Omega_PUFAs Omega-3 & Omega-6 PUFAs LOX_COX LOX & COX Enzymes Omega_PUFAs->LOX_COX SPMs Specialized Pro-resolving Mediators (Resolvins, Protectins, Maresins) LOX_COX->SPMs Neutrophil_Infiltration Inhibit Neutrophil Infiltration SPMs->Neutrophil_Infiltration Apoptotic_Cell_Clearance Enhance Apoptotic Cell Clearance SPMs->Apoptotic_Cell_Clearance Tissue_Repair Promote Tissue Repair SPMs->Tissue_Repair

Figure 2: Role of LCHFAs in the resolution of inflammation.
G-Protein Coupled Receptor (GPCR) Signaling

Some LCHFAs can act as ligands for G-protein coupled receptors (GPCRs). For example, medium-chain hydroxy fatty acids have been shown to activate GPR84, a receptor primarily expressed on immune cells, leading to pro-inflammatory responses.[9][10] This highlights the context-dependent and specific nature of LCHFA signaling.

Quantitative Data on Long-Chain Hydroxy Fatty Acids

The following tables summarize key quantitative data related to the abundance, activity, and receptor interactions of LCHFAs.

Table 1: Abundance of LCHFAs in Human Tissues

LCHFA ClassSpecific MoleculeTissueConcentration/AbundanceReference(s)
2-Hydroxy Sphingolipids 2-Hydroxy GalactosylceramideHuman Brain Myelin>50% of total galactosylceramide[4][5]
Omega-Hydroxy Acylceramides C30:0 ω-hydroxy acylceramideHuman EpidermisPredominant acylceramide species[1]
Omega-Hydroxy Fatty Acids 12-Hydroxyeicosatetraenoic acid (12-HETE)Psoriatic SkinIncreased levels compared to healthy skin[11]

Table 2: Dose-Response of 2-Hydroxyoleic Acid (2OHOA) in Cancer Cells

Cancer Cell LineAssayIC50/GI50 (µM)Reference(s)
Human Lung Cancer (A549)Cell Viability30-150
Human Leukemia (Jurkat)Cell Viability30-150[6]
Human NeuroblastomaCell Viability~30-250[12]
Various Human Tumor Cell LinesAntiproliferative EffectVaries (see reference)

Table 3: Receptor Binding and Enzyme Kinetics

Molecule/EnzymeLigand/SubstrateBinding Affinity (Kd)/Kinetic Parameter (Km)Reference(s)
FA2H Tetracosanoic acidKm < 0.18 µM[13]
HCAR2 (GPR109A) NiacinKD = 0.058 µM[14]
HCAR2 (GPR109A) MK-6892 (agonist)KD = 0.022 µM[14]
Liver X Receptor α (LXRα) Medium-chain fatty acidsLow nanomolar range[15]
Non-specific Lipid-Transfer Protein (nsL-TP) Very-long-chain fatty acyl-CoA estersHigh affinity[16]

Experimental Protocols and Workflows

The study of LCHFAs requires specialized analytical techniques and experimental models. This section provides an overview of key methodologies.

Analysis of LCHFAs by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the identification and quantification of LCHFAs.[17][18][19]

General Workflow for GC-MS Analysis:

  • Lipid Extraction: Extraction from biological samples using methods such as Folch or Bligh-Dyer.

  • Hydrolysis: Release of fatty acids from complex lipids by acid or base hydrolysis.

  • Derivatization: Conversion of fatty acids to volatile esters (e.g., methyl esters) and silylation of hydroxyl groups to improve chromatographic properties.[20]

  • GC-MS Analysis: Separation of derivatized LCHFAs on a capillary GC column followed by detection and fragmentation by MS.

  • Quantification: Use of stable isotope-labeled internal standards for accurate quantification.[18]

G_GCMS_Workflow Sample Biological Sample (Tissue, Cells, etc.) Extraction Lipid Extraction (e.g., Folch) Sample->Extraction Hydrolysis Hydrolysis (Acid or Base) Extraction->Hydrolysis Derivatization Derivatization (Esterification & Silylation) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis G_Analytical_Decision_Tree Start Start: LCHFA Analysis Question1 Is structural isomer information critical? Start->Question1 Question2 Are the LCHFAs part of complex lipids? Question1->Question2 No GCMS_Path GC-MS is often preferred for isomer separation. Question1->GCMS_Path Yes LCMS_Path LC-MS/MS is suitable for profiling intact lipid species. Question2->LCMS_Path Yes Question2->LCMS_Path No (but still an option) Derivatization_Note GC-MS requires derivatization. GCMS_Path->Derivatization_Note No_Derivatization_Note LC-MS/MS can analyze underivatized LCHFAs. LCMS_Path->No_Derivatization_Note G_Anti_inflammatory_Workflow Cell_Culture 1. Culture Immune Cells (e.g., Macrophages) Stimulation 2. Stimulate with Pro-inflammatory Agent (LPS) Cell_Culture->Stimulation Treatment 3. Treat with LCHFA (Dose-response) Stimulation->Treatment Cytokine_Measurement 4. Measure Cytokine Production (ELISA, Multiplex) Treatment->Cytokine_Measurement Signaling_Analysis 5. Analyze Signaling Pathways (Western Blot) Cytokine_Measurement->Signaling_Analysis Conclusion Determine Anti-inflammatory Potential and Mechanism Signaling_Analysis->Conclusion

References

An In-Depth Technical Guide to 28-Hydroxyoctacosanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxyoctacosanoic acid is an omega-hydroxy very-long-chain fatty acid (VLCFA) that plays a crucial role in the formation of protective biological barriers. While specific research on the 28-carbon variant is limited, this guide synthesizes the current understanding of the broader class of ω-hydroxy VLCFAs, providing a comprehensive overview of their biosynthesis, metabolism, biological significance, and the analytical techniques used for their study. This document details experimental protocols for the extraction, derivatization, and analysis of these lipids and presents key metabolic and experimental workflows as visual diagrams.

Introduction to this compound

This compound is a saturated very-long-chain fatty acid with a hydroxyl group at the terminal (omega) carbon. Its chemical formula is C28H56O3, and it has a molecular weight of 440.74 g/mol . As a member of the ω-hydroxy VLCFA family, it is a key component of complex lipids that form protective hydrophobic layers in various organisms. A notable natural source of this compound is Carnauba wax, derived from the leaves of the Copernicia prunifera palm.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C28H56O3-
Molecular Weight 440.74 g/mol -
CAS Number 52900-17-1-
Appearance Waxy SolidGeneral knowledge
Solubility Insoluble in water, soluble in nonpolar organic solventsGeneral knowledge

Biosynthesis and Metabolism of ω-Hydroxy Very-Long-Chain Fatty Acids

The biosynthesis of this compound begins with the elongation of shorter-chain fatty acids in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units to the acyl chain. The terminal hydroxylation is then carried out by specific enzymes in the cytochrome P450 family.

The metabolic fate of ω-hydroxy VLCFAs involves further oxidation to dicarboxylic acids. This pathway serves as an alternative to the primary degradation of VLCFAs, which occurs through β-oxidation in peroxisomes.

Biosynthesis and Elongation

Very-long-chain fatty acids are synthesized from shorter-chain precursors through the action of a family of enzymes called ELOVLs (Elongation of Very Long Chain Fatty Acids). The process involves the following steps:

  • Condensation: An acyl-CoA is condensed with malonyl-CoA.

  • Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to an enoyl-CoA.

  • Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the starting acyl-CoA.

This cycle is repeated until the desired chain length, such as C28, is reached.

Omega-Hydroxylation and Subsequent Oxidation

Once the C28 fatty acid is synthesized, the terminal methyl group is hydroxylated in a process known as ω-oxidation. This reaction is primarily catalyzed by cytochrome P450 enzymes of the CYP4F subfamily, such as CYP4F2 and CYP4F3B.[1]

The resulting this compound can be further metabolized. The hydroxyl group is oxidized first to an aldehyde and then to a carboxylic acid, forming a dicarboxylic acid. This two-step oxidation is carried out by an alcohol dehydrogenase and a fatty aldehyde dehydrogenase.[2]

metabolic_pathway cluster_elongation Fatty Acid Elongation (ER) cluster_omega_oxidation Omega-Oxidation Fatty_Acyl_CoA Fatty_Acyl_CoA Ketoacyl_CoA Ketoacyl_CoA Fatty_Acyl_CoA->Ketoacyl_CoA ELOVL Hydroxyacyl_CoA Hydroxyacyl_CoA Ketoacyl_CoA->Hydroxyacyl_CoA KAR Enoyl_CoA Enoyl_CoA Hydroxyacyl_CoA->Enoyl_CoA HACD Elongated_Acyl_CoA Elongated_Acyl_CoA Enoyl_CoA->Elongated_Acyl_CoA TER Octacosanoic_Acid Octacosanoic_Acid Elongated_Acyl_CoA->Octacosanoic_Acid 28_Hydroxyoctacosanoic_Acid 28_Hydroxyoctacosanoic_Acid Octacosanoic_Acid->28_Hydroxyoctacosanoic_Acid CYP4F2/CYP4F3B 28_Oxooctacosanoic_Acid 28_Oxooctacosanoic_Acid 28_Hydroxyoctacosanoic_Acid->28_Oxooctacosanoic_Acid ADH Octacosanedioic_Acid Octacosanedioic_Acid 28_Oxooctacosanoic_Acid->Octacosanedioic_Acid FALDH

Metabolic pathway of ω-hydroxy VLCFA biosynthesis.

Biological Significance

Omega-hydroxy very-long-chain fatty acids are essential components of complex lipids that form protective barriers in plants and animals.

  • In Plants: These fatty acids are major constituents of cutin, a polyester (B1180765) polymer that forms the cuticle covering the epidermis of leaves and stems. The cuticle prevents water loss and protects the plant from environmental stresses.

  • In Animals: In the skin, ω-hydroxy VLCFAs are incorporated into ceramides, which are critical components of the stratum corneum, the outermost layer of the epidermis. These specialized lipids are essential for maintaining the skin's barrier function, preventing water loss, and protecting against external insults.

Derivatives of this compound

The primary derivatives of this compound encountered in a research setting are those created for analytical purposes. Due to the low volatility of the parent compound, derivatization is a crucial step for analysis by gas chromatography.

Common derivatives include:

  • Fatty Acid Methyl Esters (FAMEs): The carboxylic acid group is esterified with methanol (B129727) to increase volatility.

  • Trimethylsilyl (TMS) Ethers: The hydroxyl group is converted to a TMS ether to increase volatility and improve chromatographic behavior.

These derivatization steps are essential for the accurate quantification and identification of this compound in complex biological samples.

Experimental Protocols

The following protocols provide a general framework for the extraction, derivatization, and analysis of this compound from biological samples.

Lipid Extraction (Folch Method)

This protocol is suitable for extracting total lipids from plasma or tissue homogenates.

  • Homogenization: Homogenize the tissue sample in a suitable buffer.

  • Solvent Addition: To 1 volume of the homogenate or plasma, add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

Derivatization for GC-MS Analysis

This two-step protocol prepares the extracted lipids for GC-MS analysis.

Step 1: Acid-Catalyzed Methylation (FAME Synthesis)

  • Reagent Addition: Add 1 mL of 2% H₂SO₄ in methanol to the dried lipid extract.

  • Reaction: Seal the tube and heat at 80°C for 2 hours.

  • Extraction: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex and centrifuge to separate the phases.

  • Collection: Collect the upper hexane layer containing the FAMEs.

  • Drying: Evaporate the hexane under a stream of nitrogen.

Step 2: Trimethylsilylation (TMS Ether Synthesis)

  • Reagent Addition: To the dried FAMEs, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

  • Reaction: Let the reaction proceed for 30 minutes at room temperature.

  • Drying: Evaporate the reagents under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in hexane for GC-MS analysis.

GC-MS Analysis

The following are representative GC-MS parameters for the analysis of derivatized ω-hydroxy VLCFAs.

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

  • Mass Spectrometer: Agilent MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan (m/z 50-600) for identification.

experimental_workflow Biological_Sample Biological_Sample Lipid_Extraction Lipid_Extraction Biological_Sample->Lipid_Extraction Folch Method Derivatization_FAME Derivatization_FAME Lipid_Extraction->Derivatization_FAME Acid-Catalyzed Methylation Derivatization_TMS Derivatization_TMS Derivatization_FAME->Derivatization_TMS Trimethylsilylation GC_MS_Analysis GC_MS_Analysis Derivatization_TMS->GC_MS_Analysis Data_Analysis Data_Analysis GC_MS_Analysis->Data_Analysis

Experimental workflow for VLCFA analysis.

Quantitative Data

Specific quantitative data for this compound in various biological matrices are not widely available in the literature. However, the analysis of very-long-chain fatty acids is a key diagnostic tool for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD). In these diseases, the levels of VLCFAs, particularly C26:0, are significantly elevated in plasma and tissues. The following table provides representative concentration ranges of a related VLCFA in human plasma for illustrative purposes.

Table 2: Representative Very-Long-Chain Fatty Acid Concentrations in Human Plasma

AnalyteNormal Range (µg/mL)X-linked Adrenoleukodystrophy (µg/mL)Source
Hexacosanoic Acid (C26:0) 0.2 - 1.0Significantly Elevated[3]
Ratio C24:0/C22:0 < 1.3Elevated[3]
Ratio C26:0/C22:0 < 0.02Significantly Elevated[3]

Disclaimer: These are approximate ranges for illustrative purposes. Clinical decisions should be based on reference ranges established by the specific laboratory performing the analysis.

Conclusion

This compound, as a representative of the ω-hydroxy very-long-chain fatty acids, is a molecule of significant biological importance, primarily due to its role in forming protective barriers. While research directly focused on this specific fatty acid is limited, the broader understanding of ω-hydroxy VLCFA metabolism and function provides a solid foundation for further investigation. The analytical methods detailed in this guide offer a robust framework for the quantification and identification of these molecules, which is crucial for advancing our understanding of their roles in health and disease. Future research is needed to elucidate the specific functions and metabolic regulation of this compound and its derivatives, which may open new avenues for therapeutic intervention in diseases related to impaired lipid metabolism and barrier function.

References

A Technical Guide to ω-Hydroxy Fatty Acid Research: Synthesis, Signaling, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omega-hydroxy fatty acids (ω-HFAs) are a class of lipids characterized by a hydroxyl group at the terminal carbon atom of their aliphatic chain. Once primarily considered products of fatty acid catabolism, they are now recognized as critical signaling molecules and valuable chemical synthons. Their roles span from maintaining epidermal barrier function to modulating inflammation and vascular tone. This technical guide provides an in-depth review of current research on ω-HFAs, focusing on their biosynthesis, physiological roles, associated signaling pathways, and the experimental protocols essential for their study.

Data Presentation

Microbial Production of ω-Hydroxy Fatty Acids

The microbial production of ω-HFAs offers a promising and sustainable alternative to chemical synthesis. Genetic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has enabled the high-yield production of these valuable compounds.

MicroorganismEngineered StrainSubstrateProductTiter (mg/L)Yield (mol/mol)Reference
Escherichia coliNH03(pBGT-fadL)Octanoic Acidω-Hydroxyoctanoic Acid275.480.63[1]
Escherichia coliNH03(pBGT-fadL)Decanoic Acidω-Hydroxydecanoic Acid308.980.86[1]
Escherichia coliNH03(pBGT-fadL)Dodecanoic Acidω-Hydroxydodecanoic Acid249.030.56[1]
Escherichia coliHFA4 (NADH-optimized)Palmitic Acidω-Hydroxypalmitic Acid610-[2]
Saccharomyces cerevisiaeEngineered with CYP52M1-AtCPR1-ω-Hydroxy C16 & C18 FAs347 ± 9.2-[3]
Enzyme Kinetics of Key Human ω-Hydroxylases

The primary enzymes responsible for the ω-hydroxylation of fatty acids in humans are members of the cytochrome P450 family, particularly the CYP4A and CYP4F subfamilies. These enzymes convert arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a potent signaling molecule.

EnzymeSubstrateProductKM (μM)Vmax (min-1)Formation Rate (pmol/min/nmol P450)Reference
CYP4F2 (WT)Arachidonic Acid20-HETE247.484 ± 14[4][5]
CYP4A11Arachidonic Acid20-HETE22849.115.6 (nmol/min/nmol P450)[4]
CYP4F2 (V433M variant)Arachidonic Acid20-HETE--31 ± 11[5]

Experimental Protocols

Analysis of ω-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the identification and quantification of ω-HFAs in biological samples.

1.1. Lipid Extraction:

  • Homogenize tissue samples or use liquid samples (e.g., plasma, cell culture media) directly.

  • Perform lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol (B129727), and water.

  • For total fatty acid analysis (including esterified forms), perform saponification using a methanolic potassium hydroxide (B78521) solution followed by acidification to release free fatty acids.

1.2. Derivatization:

  • To increase volatility and improve chromatographic separation, derivatize the fatty acids.

  • Esterification: Convert the carboxylic acid group to a methyl ester (fatty acid methyl ester, FAME) using a reagent like sodium methoxide (B1231860) in methanol.

  • Silylation: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with pyridine.

1.3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 5890 series II system (or equivalent).

  • Column: HP-5MS capillary column (or equivalent).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at 3.8°C/min.

    • Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.[6]

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode.

    • For quantitative analysis, use selected ion monitoring (SIM) mode, monitoring characteristic fragment ions for the analyte and a stable isotope-labeled internal standard.

Analysis of ω-Hydroxy Fatty Acids by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for analyzing ω-HFAs, particularly for complex biological matrices.

2.1. Sample Preparation:

  • Extraction: Extract lipids from tissues or serum using a suitable solvent mixture (e.g., chloroform/methanol).

  • Solid-Phase Extraction (SPE): Enrich for ω-HFAs and remove interfering lipids using a silica-based SPE cartridge.

    • Wash the cartridge with hexane (B92381) to remove neutral lipids.

    • Elute the ω-HFAs with a more polar solvent like ethyl acetate.

2.2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water and methanol (both containing a small amount of acetic acid, e.g., 0.2%).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard. For example, for 9-PAHSA, a precursor ion could be monitored for product ions at m/z 255, 281, and 299.

Heterologous Expression and Purification of Cytochrome P450 ω-Hydroxylases

This protocol provides a general workflow for producing recombinant CYP enzymes for in vitro studies.

3.1. Gene Cloning and Vector Construction:

  • Obtain the cDNA for the desired human CYP (e.g., CYP4A11, CYP4F2).

  • Perform N-terminal modifications to the cDNA sequence to optimize expression in a bacterial host like E. coli.

  • Clone the modified CYP gene into a suitable expression vector, such as pCWori+.

3.2. Protein Expression in E. coli:

  • Transform a suitable E. coli strain (e.g., DH5α) with the expression vector.

  • For improved protein folding, co-express the CYP with molecular chaperones like GroES-GroEL.

  • Grow the bacterial culture to a suitable optical density and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Supplement the culture medium with a heme precursor like δ-aminolevulinic acid.

3.3. Isolation of Bacterial Membranes:

  • Harvest the bacterial cells by centrifugation.

  • Lyse the cells using a method like sonication or French press.

  • Isolate the membrane fraction, where the recombinant CYP is located, by ultracentrifugation.

3.4. Solubilization and Purification:

  • Solubilize the membrane-bound CYP using a detergent (e.g., sodium cholate).

  • Purify the solubilized CYP using chromatography techniques, such as affinity chromatography (e.g., nickel-NTA for His-tagged proteins) followed by ion-exchange and size-exclusion chromatography.

3.5. Reconstitution of Catalytic Activity:

  • The purified CYP enzyme requires its redox partner, cytochrome P450 reductase (CPR), for activity.

  • Reconstitute the catalytic system by combining the purified CYP, CPR, and a phospholipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) in a buffer.

Enzyme Kinetics Assay for Fatty Acid ω-Hydroxylases

This protocol describes a method to determine the kinetic parameters (KM and Vmax) of a purified and reconstituted CYP ω-hydroxylase.

4.1. Reaction Mixture Preparation:

  • In a reaction vessel, combine a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), the reconstituted CYP enzyme (containing the ω-hydroxylase and CPR), and a range of concentrations of the fatty acid substrate (e.g., arachidonic acid).

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

4.2. Initiation and Termination of the Reaction:

  • Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Allow the reaction to proceed for a defined period, ensuring that the product formation is in the linear range (initial velocity).

  • Terminate the reaction by adding an acid (e.g., hydrochloric acid).

4.3. Product Quantification:

  • Add a known amount of a stable isotope-labeled internal standard of the ω-hydroxy fatty acid product (e.g., d8-20-HETE).

  • Extract the lipids from the reaction mixture.

  • Analyze the amount of the ω-hydroxy fatty acid product formed using LC-MS/MS or GC-MS as described in the previous protocols.

4.4. Data Analysis:

  • Calculate the initial velocity of the reaction at each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the KM and Vmax values.

Mandatory Visualization

Signaling Pathways

The ω-hydroxy fatty acid 20-HETE is a potent signaling molecule that plays a crucial role in various physiological and pathophysiological processes, including the regulation of vascular tone and inflammation.

Caption: 20-HETE signaling pathways in vascular function and inflammation.

Experimental Workflows

The production of recombinant cytochrome P450 enzymes for in vitro studies is a multi-step process that is critical for characterizing their function and for drug development applications.

CYP_Expression_Workflow Start Start: Obtain CYP cDNA Cloning N-terminal Modification & Cloning into Expression Vector Start->Cloning Molecular Biology Transformation Transformation of E. coli Cloning->Transformation Expression Induction of Protein Expression Transformation->Expression Cell Culture Harvesting Cell Harvesting & Lysis Expression->Harvesting Membrane_Isolation Membrane Fraction Isolation (Ultracentrifugation) Harvesting->Membrane_Isolation Cell Fractionation Solubilization Solubilization of Membrane Proteins Membrane_Isolation->Solubilization Purification Purification by Chromatography (e.g., Affinity, Ion Exchange) Solubilization->Purification Protein Purification Reconstitution Reconstitution with CPR and Phospholipids Purification->Reconstitution End Functional Enzyme for Assays Reconstitution->End Biochemical Assay

Caption: Workflow for heterologous expression and purification of cytochrome P450 enzymes.

References

Methodological & Application

Synthesis of 28-Hydroxyoctacosanoic Acid Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 28-hydroxyoctacosanoic acid, a long-chain ω-hydroxy fatty acid. The synthesis is based on a multi-step route starting from a readily available C16 precursor, 16-hydroxyhexadecanoic acid. This standard is crucial for various research applications, including its use as an internal standard in mass spectrometry-based lipidomics, for the calibration of analytical instruments, and in the study of lipid metabolism and related diseases. The protocol herein describes the protection of functional groups, chain elongation via a Wittig reaction, and subsequent deprotection and purification steps to yield the final product with high purity.

Introduction

Very-long-chain fatty acids (VLCFAs) and their derivatives play significant roles in numerous biological processes. This compound is an ω-hydroxy fatty acid that is of interest in the study of lipid biochemistry and as a potential biomarker. Due to its limited commercial availability, a reliable method for its synthesis is essential for advancing research in this area. This application note outlines a robust chemical synthesis strategy for this compound, providing detailed experimental procedures, expected yields, and characterization data.

Synthetic Strategy Overview

The overall synthetic strategy involves a convergent approach, starting with the protection of the functional groups of a C16 ω-hydroxy acid. The carbon chain is then extended by twelve carbons using a Wittig reaction with a suitable C12 synthon. The final steps involve the removal of protecting groups and purification of the target molecule.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material Preparation cluster_chain_elongation Chain Elongation cluster_final_steps Final Product Formation A 16-Hydroxyhexadecanoic Acid B Protection of Carboxyl and Hydroxyl Groups A->B C Oxidation of Terminal Hydroxyl to Aldehyde B->C E Wittig Reaction C->E D Preparation of C12 Wittig Reagent D->E F Hydrogenation of Alkene E->F G Deprotection F->G H Purification G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Step 1: Protection of 16-Hydroxyhexadecanoic Acid

Protocol:

  • Esterification of the Carboxylic Acid: 16-Hydroxyhexadecanoic acid (1.0 eq) is dissolved in methanol (B129727). A catalytic amount of concentrated sulfuric acid (0.1 eq) is added, and the mixture is refluxed for 4 hours. The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 16-hydroxyhexadecanoate.

  • Protection of the Primary Hydroxyl Group: The methyl 16-hydroxyhexadecanoate (1.0 eq) is dissolved in anhydrous dichloromethane (B109758). Triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added. tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature overnight. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, methyl 16-(tert-butyldimethylsilyloxy)hexadecanoate, is purified by column chromatography on silica gel.

Step 2: Preparation of the C16 Aldehyde

Protocol:

  • The protected methyl 16-(tert-butyldimethylsilyloxy)hexadecanoate (1.0 eq) is dissolved in anhydrous dichloromethane.

  • Dess-Martin periodinane (1.5 eq) is added, and the reaction is stirred at room temperature for 2 hours.

  • The reaction is quenched by the addition of a saturated solution of sodium thiosulfate.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude aldehyde, methyl 16-(tert-butyldimethylsilyloxy)-16-oxohexadecanoate, which is used in the next step without further purification.

Step 3: Preparation of the C12 Wittig Reagent

Protocol:

  • 12-Bromododecan-1-ol (1.0 eq) is dissolved in anhydrous dichloromethane and treated with pyridinium (B92312) chlorochromate (PCC, 1.5 eq) at room temperature for 2 hours to yield 12-bromododecanal (B8220989).

  • Triphenylphosphine (1.1 eq) is added to a solution of 12-bromododecanal (1.0 eq) in toluene, and the mixture is refluxed overnight to form the phosphonium (B103445) salt.

  • The resulting phosphonium salt is suspended in anhydrous tetrahydrofuran (B95107) (THF) and treated with a strong base such as n-butyllithium at 0 °C to generate the corresponding ylide.

Step 4: Wittig Reaction and Chain Elongation

Protocol:

  • The crude aldehyde from Step 2 is dissolved in anhydrous THF.

  • The freshly prepared C12 ylide solution from Step 3 is added dropwise to the aldehyde solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, a mixture of (E/Z)-methyl 28-(tert-butyldimethylsilyloxy)octacosa-15-enoate, is purified by column chromatography.

Step 5: Hydrogenation and Deprotection

Protocol:

  • Hydrogenation: The unsaturated ester from Step 4 is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature overnight. The catalyst is removed by filtration through Celite, and the solvent is evaporated.

  • Deprotection of the Silyl Ether: The resulting saturated ester is dissolved in THF, and a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 eq) in THF is added. The reaction is stirred at room temperature for 2 hours. The solvent is removed, and the residue is purified by column chromatography to give methyl 28-hydroxyoctacosanoate.

  • Hydrolysis of the Ester: The methyl ester is dissolved in a mixture of methanol and water, and an excess of potassium hydroxide (B78521) is added. The mixture is refluxed for 4 hours. After cooling, the solution is acidified with dilute hydrochloric acid. The precipitated product is collected by filtration, washed with water, and dried to yield this compound.

Data Presentation

Table 1: Summary of Expected Yields and Purity

StepProductExpected Yield (%)Purity (by NMR/GC-MS)
1. ProtectionMethyl 16-(tert-butyldimethylsilyloxy)hexadecanoate85-95>95%
2. OxidationMethyl 16-(tert-butyldimethylsilyloxy)-16-oxohexadecanoate90-98 (crude)Used directly
4. Wittig Reaction(E/Z)-Methyl 28-(tert-butyldimethylsilyloxy)octacosa-15-enoate60-75>90%
5. Hydrogenation, Deprotection, and HydrolysisThis compound70-85 (over 3 steps)>98%

Characterization

The final product, this compound, should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the hydroxyl and carboxylic acid functional groups.

Signaling Pathway and Logical Relationship Diagram

logical_relationship cluster_protection Functional Group Protection cluster_modification Carbon Chain Modification cluster_deprotection Deprotection and Final Product Protect_COOH Carboxyl Protection (Esterification) Protect_OH Hydroxyl Protection (Silylation) Protect_COOH->Protect_OH Sequential Oxidation Oxidation to Aldehyde Protect_OH->Oxidation Wittig Wittig Reaction (+ C12) Oxidation->Wittig Hydrogenation Alkene Reduction Wittig->Hydrogenation Deprotect_OH Silyl Ether Cleavage Hydrogenation->Deprotect_OH Deprotect_COOH Ester Hydrolysis Deprotect_OH->Deprotect_COOH Final_Product This compound Deprotect_COOH->Final_Product

Caption: Logical flow of the key chemical transformations in the synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of the this compound standard. The described methodology is robust and allows for the preparation of the target compound in high purity and reasonable yield. This synthetic standard will be a valuable tool for researchers in the fields of lipidomics, biochemistry, and drug development.

GC-MS Analysis of 28-Hydroxyoctacosanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxyoctacosanoic acid is a very-long-chain hydroxy fatty acid (VLCFA) that plays a role in various biological processes and is a component of certain natural waxes and lipids. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for understanding its physiological functions and for its potential as a biomarker in disease states. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high chromatographic resolution and sensitive detection capabilities. However, the low volatility and polar nature of this compound necessitate a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantification of this compound using GC-MS.

Experimental Protocols

A robust and reproducible analytical method is essential for the reliable quantification of this compound. The following protocol outlines the key steps from sample preparation to GC-MS analysis. The overall workflow is depicted in the diagram below.

experimental_workflow Experimental Workflow for GC-MS Analysis of this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) Hydrolysis Alkaline Hydrolysis (e.g., with NaOH in Methanol) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., with Hexane) Hydrolysis->Extraction Methylation Methylation of Carboxyl Group (e.g., BF3-Methanol) Extraction->Methylation Silylation Silylation of Hydroxyl Group (e.g., BSTFA) Methylation->Silylation GCMS GC-MS Injection and Analysis Silylation->GCMS Data Data Acquisition and Processing GCMS->Data

A streamlined workflow for the GC-MS analysis of this compound.
Sample Preparation: Extraction and Hydrolysis

For the analysis of total this compound (both free and esterified), a hydrolysis step is required to release the fatty acid from its lipid conjugates.

  • Materials:

    • Biological sample (e.g., 100 µL plasma, 10-50 mg tissue homogenate)

    • Internal Standard (IS): A suitable deuterated or odd-chain fatty acid (e.g., C19:0 or deuterated C28:0, if available)

    • 2M NaOH in 80% Methanol (B129727)

    • Hexane (B92381)

    • Concentrated HCl

    • Saturated NaCl solution

  • Protocol:

    • To the sample, add a known amount of the internal standard.

    • Add 1 mL of 2M NaOH in 80% methanol.

    • Heat the mixture at 80°C for 1 hour to achieve complete hydrolysis.

    • Cool the sample to room temperature and acidify to pH < 2 with concentrated HCl.

    • Extract the fatty acids by adding 2 mL of hexane and vortexing for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Transfer the upper hexane layer to a clean glass tube.

    • Repeat the extraction (steps 5-7) one more time and combine the hexane extracts.

    • Wash the combined hexane extract with 1 mL of saturated NaCl solution.

    • Dry the hexane extract under a gentle stream of nitrogen.

Derivatization

To increase volatility for GC analysis, a two-step derivatization process is employed: methylation of the carboxylic acid group followed by silylation of the hydroxyl group.

  • Materials:

    • Dried fatty acid extract

    • 14% Boron trifluoride in methanol (BF3-Methanol)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270)

    • Heptane (B126788)

  • Protocol:

    • Methylation:

      • To the dried extract, add 500 µL of 14% BF3-Methanol.

      • Cap the tube tightly and heat at 60°C for 10 minutes.

      • Cool to room temperature, add 1 mL of water and 1 mL of hexane.

      • Vortex thoroughly and centrifuge to separate the phases.

      • Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new tube and dry under nitrogen.

    • Silylation:

      • To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

      • Cap the vial and heat at 70°C for 30 minutes.

      • After cooling, the sample is ready for GC-MS analysis. The sample can be diluted with heptane if necessary.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of very-long-chain hydroxy fatty acids. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temp 150°C, hold for 2 min; ramp at 10°C/min to 320°C, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quad Temperature150°C
Acquisition ModeFull Scan (m/z 50-700) for identification and Selected Ion Monitoring (SIM) for quantification.
Transfer Line Temp290°C

Results and Discussion

Chromatographic Separation

The use of a non-polar capillary column, such as a DB-5ms, allows for the separation of the derivatized fatty acids based on their boiling points. The derivatized this compound, as a methyl ester and trimethylsilyl (B98337) (TMS) ether, will be significantly more volatile than its underivatized form, allowing it to elute from the GC column at a reasonable retention time. The temperature program is designed to provide good separation from other fatty acids that may be present in the sample.

Mass Spectrometry

The derivatized this compound will undergo fragmentation in the EI source of the mass spectrometer. A logical representation of this fragmentation is shown below.

fragmentation_pathway Expected Fragmentation of Derivatized this compound Parent [M]+• Frag1 [M-15]+ (Loss of CH3) Parent->Frag1 Frag2 Fragment from cleavage alpha to the TMS-ether group Parent->Frag2 Frag3 Fragment from cleavage alpha to the methyl ester group Parent->Frag3 Frag4 McLafferty rearrangement ion Parent->Frag4

Key fragmentation pathways for TMS-derivatized hydroxy fatty acid methyl esters.

The mass spectrum of the di-derivatized this compound (methyl 28-(trimethylsilyloxy)octacosanoate) is expected to show characteristic ions that can be used for its identification and quantification. The molecular ion ([M]⁺•) may be weak or absent. Key fragment ions would include:

  • [M-15]⁺: Loss of a methyl group from the TMS moiety.

  • Ions resulting from cleavage alpha to the TMS-ether group: This will produce a prominent ion characteristic of the position of the hydroxyl group.

  • Ions resulting from cleavage around the methyl ester group: Such as ions at m/z 74 or 87, which are characteristic of fatty acid methyl esters, although their intensity may be low for very-long-chain fatty acids.

  • McLafferty rearrangement ions: If applicable to the structure.

For quantification in SIM mode, specific and abundant ions for both the analyte and the internal standard should be selected to ensure sensitivity and specificity.

Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using a certified standard of this compound. The standard should be subjected to the same hydrolysis and derivatization procedure as the samples. The table below presents hypothetical, yet typical, quantitative data for the analysis of a very-long-chain hydroxy fatty acid.

ParameterValue
Linearity (r²)> 0.995
Linear Range1 - 500 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%
Recovery (%)85 - 110%

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described method, involving alkaline hydrolysis followed by a two-step methylation and silylation derivatization, is robust and suitable for the quantification of this very-long-chain hydroxy fatty acid in complex biological matrices. The provided GC-MS conditions and expected fragmentation patterns will aid researchers in developing and validating their own assays for this and similar compounds. This methodology is applicable to a wide range of research areas, including lipidomics, clinical diagnostics, and natural product analysis.

Application Note: Quantification of 28-Hydroxyoctacosanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 28-hydroxyoctacosanoic acid in human plasma. Very-long-chain fatty acids (VLCFAs) and their hydroxylated metabolites are implicated in various physiological and pathological processes, including peroxisomal disorders.[1] Accurate quantification of these analytes is crucial for research and potential diagnostic applications. The described method involves a protein precipitation extraction of this compound and a suitable internal standard from plasma, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for this specific long-chain hydroxy fatty acid.

Introduction

Very-long-chain fatty acids (VLCFAs) are fatty acids with a carbon chain length of 22 or more.[2] These molecules are precursors for essential cellular components like sphingolipids and glycerophospholipids and play a role in maintaining the structural integrity of cell membranes.[2][3] The metabolism of VLCFAs primarily occurs through β-oxidation within peroxisomes.[1] Genetic defects in peroxisomal biogenesis or function can lead to the accumulation of VLCFAs, resulting in severe metabolic disorders such as X-linked adrenoleukodystrophy and Zellweger spectrum disorders.[1]

This compound is an omega-hydroxy very-long-chain fatty acid. While its specific biological roles and metabolic pathways are not extensively characterized in the literature, the analysis of hydroxylated fatty acids is of growing interest in lipidomics research. This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma, based on established methodologies for similar analytes.[1][4]

Experimental

Materials and Reagents
  • This compound standard (purity ≥98%)

  • Internal Standard (IS): Deuterated this compound (or a suitable analog such as C27-hydroxy fatty acid)

  • LC-MS grade acetonitrile (B52724), methanol, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • 96-well protein precipitation plates

Sample Preparation
  • Thawing: Thaw plasma samples and standards on ice.

  • Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Spike with 10 µL of the internal standard solution. For the calibration curve and quality control samples, spike with the appropriate concentrations of this compound standard.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (containing the internal standard) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    Time (min) %B
    0.0 50
    1.0 50
    8.0 100
    10.0 100
    10.1 50

    | 12.0 | 50 |

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    This compound [M-H]⁻ Fragment 1
    Fragment 2
    Internal Standard [M-H]⁻ Fragment 1

    | | | Fragment 2 |

    (Note: The specific m/z values for precursor and product ions for this compound and its deuterated internal standard need to be determined empirically by infusing the pure compounds into the mass spectrometer.)

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Analysis

Quantification is performed by integrating the peak areas of the MRM transitions for this compound and its internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Representative Data

AnalyteReference Interval (µmol/L)
C22:0 (Behenic acid)32.0 - 73.4
C24:0 (Lignoceric acid)30.3 - 72.0
C26:0 (Cerotic acid)0.20 - 0.71
Ratio
C24:0/C22:00.75 - 1.28
C26:0/C22:00.005 - 0.0139

Table 1: Representative reference intervals for VLCFAs in human plasma.[4]

Method Validation Parameters (Illustrative)

A full method validation should be performed according to regulatory guidelines. The following table provides illustrative acceptance criteria.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Within acceptable limits
Recovery Consistent and reproducible
Stability Stable under relevant storage and processing conditions

Table 2: Illustrative method validation acceptance criteria.

Workflow Diagram

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) spike_is Spike Internal Standard plasma->spike_is protein_precip Protein Precipitation (400 µL Acetonitrile) spike_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Reversed-Phase) supernatant->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Workflow for the quantification of this compound.

Biological Context: VLCFA Metabolism

While the specific signaling pathways involving this compound are not well-defined, it is understood that as a VLCFA, its metabolism is primarily handled by peroxisomal β-oxidation. The following diagram illustrates the general pathway for VLCFA metabolism.

vlcfa_metabolism General Metabolic Pathway of Very-Long-Chain Fatty Acids (VLCFAs) vlcfa Very-Long-Chain Fatty Acid (e.g., this compound) vlcfa_coa VLCFA-CoA vlcfa->vlcfa_coa Activation (ACSL) peroxisome Peroxisome vlcfa_coa->peroxisome beta_oxidation Peroxisomal β-Oxidation vlcfa_coa->beta_oxidation Transport (ABCD1) acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa medium_chain_fa Medium/Long-Chain Fatty Acyl-CoA beta_oxidation->medium_chain_fa tca_cycle TCA Cycle acetyl_coa->tca_cycle mitochondria Mitochondria medium_chain_fa->mitochondria Transport mitochondrial_beta_oxidation Mitochondrial β-Oxidation medium_chain_fa->mitochondrial_beta_oxidation mitochondrial_beta_oxidation->acetyl_coa

Caption: General metabolic fate of VLCFAs.

Discussion

The presented LC-MS/MS method provides a framework for the reliable quantification of this compound in human plasma. The simple protein precipitation extraction is a high-throughput and efficient technique for sample cleanup. The use of a C18 reversed-phase column with a gradient elution allows for the separation of the analyte from other endogenous components. Detection by tandem mass spectrometry in MRM mode offers excellent selectivity and sensitivity.

It is crucial to use a stable isotope-labeled internal standard for accurate quantification to compensate for any matrix effects and variations in extraction efficiency and instrument response. In the absence of a commercially available deuterated standard for this compound, a closely related odd-chain hydroxy fatty acid could be considered as an alternative, although this is less ideal.

Derivatization is a common strategy to improve the ionization efficiency of fatty acids.[5] While this protocol does not include a derivatization step to maintain simplicity, researchers may consider derivatizing the carboxylic acid group to enhance sensitivity, particularly when quantifying very low concentrations of the analyte.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in human plasma by LC-MS/MS. The method is designed to be robust, sensitive, and selective, making it a valuable tool for researchers investigating the role of very-long-chain hydroxy fatty acids in health and disease. Proper method validation is essential before its implementation for routine analysis.

References

Application Note: Derivatization of 28-Hydroxyoctacosanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical derivatization of 28-hydroxyoctacosanoic acid, a very-long-chain ω-hydroxy fatty acid, to prepare it for analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is a very-long-chain fatty acid (VLCFA) found in various natural sources, including plant suberin and cutin. Due to its high molecular weight and the presence of two polar functional groups (a carboxylic acid and a hydroxyl group), this molecule is not volatile enough for direct analysis by gas chromatography. Therefore, a two-step derivatization process is essential to increase its volatility and improve chromatographic separation. This process involves:

  • Esterification: The carboxylic acid group is converted to a methyl ester.

  • Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether.

This application note details the reagents, step-by-step protocol, and expected outcomes for the successful derivatization and subsequent GC-MS analysis of this compound.

Derivatization Workflow

The overall workflow for the derivatization of this compound is depicted below.

DerivatizationWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Silylation Start This compound Reagent1 BF3-Methanol or HCl-Methanol Start->Reagent1 Heat Esterified Methyl 28-hydroxyoctacosanoate Reagent2 BSTFA + 1% TMCS or MSTFA Esterified->Reagent2 Heat Reagent1->Esterified Silylated Methyl 28-hydroxyoctacosanoate-TMS-ether GCMS GC-MS Analysis Silylated->GCMS Analysis Reagent2->Silylated

Caption: Two-step derivatization of this compound.

Experimental Protocols

Materials and Reagents:

  • This compound standard or sample extract

  • Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v) or Methanolic HCl (3N)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (anhydrous)

  • Hexane (B92381) (GC grade)

  • Methanol (anhydrous)

  • Chloroform (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Nitrogen gas, high purity

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Protocol 1: Esterification of Carboxylic Acid Group

This protocol describes the conversion of the carboxylic acid moiety to a methyl ester using BF3-Methanol.

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of 14% BF3-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water to the vial.

  • Vortex the mixture vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane phase to remove any residual water.

  • Solvent Evaporation: Evaporate the hexane under a gentle stream of nitrogen to concentrate the methyl-esterified product. Do not proceed to complete dryness if the sample amount is very low.

Protocol 2: Silylation of Hydroxyl Group

This protocol details the conversion of the hydroxyl group to a trimethylsilyl (TMS) ether.

  • Sample Preparation: Ensure the methyl-esterified sample from Protocol 1 is free of any residual water and methanol.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the vial containing the dried methyl 28-hydroxyoctacosanoate.

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes.

  • Sample Dilution: After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate volume of hexane.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of derivatized very-long-chain hydroxy fatty acids. These may need to be optimized for your specific instrument and column.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program80°C for 2 min, ramp to 200°C at 10°C/min, then ramp to 320°C at 5°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-800
Scan ModeFull Scan

Quantitative Data

Due to the limited availability of published specific retention time and mass spectral data for the fully derivatized this compound, the following table provides representative data for a closely related and well-documented very-long-chain ω-hydroxy fatty acid, 22-hydroxydocosanoic acid (methyl ester, TMS ether). The retention time for the derivatized 28-carbon analogue will be significantly longer under the same chromatographic conditions.

CompoundDerivativeExpected Retention Time (min)Key Mass Fragments (m/z)
22-Hydroxydocosanoic Acid (Representative)Methyl ester, TMS ether~25-30M+ (parent ion), M-15, M-31, 175, 147, 73

Note: The mass spectrum of the trimethylsilyl derivative of methyl 28-hydroxyoctacosanoate is expected to show a molecular ion (M+) and characteristic fragments resulting from the loss of a methyl group (-15 amu) from the TMS group, loss of a methoxy (B1213986) group (-31 amu) from the ester, and cleavage at the silylated hydroxyl group. The base peak is often the trimethylsilyl ion at m/z 73.

Logical Relationship of Derivatization and Analysis

LogicalRelationship cluster_Problem Analytical Challenge cluster_Solution Derivatization Strategy cluster_Outcome Analytical Outcome Analyte This compound Properties High Polarity Low Volatility Analyte->Properties Step1 Esterification (Carboxyl Group) Properties->Step1 Address Polarity Step2 Silylation (Hydroxyl Group) Properties->Step2 Address Polarity Step1->Step2 Result Increased Volatility Improved Peak Shape Amenable to GC-MS Step2->Result Enables Analysis Successful GC-MS Analysis Result->Analysis

Caption: Overcoming analytical challenges through derivatization.

Application Notes and Protocols for the Analysis of 28-Hydroxyoctacosanoic Acid in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxyoctacosanoic acid is a very-long-chain fatty acid (VLCFA) that plays a role in the formation of complex lipids. The analysis of specific VLCFAs, such as this compound, in biological samples is crucial for understanding their physiological and pathological roles. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in a lipidomics workflow, targeting researchers, scientists, and professionals in drug development.

The biosynthesis of VLCFAs with chain lengths of 28 carbons and longer is catalyzed by the enzyme Elongation of Very Long Chain Fatty Acids-4 (ELOVL4).[1][2][3] ELOVL4 is essential for the production of these specialized lipids, which are incorporated into various complex lipids, such as ceramides (B1148491) and glycerophospholipids, and are important for the function of various tissues, including the skin, retina, and brain.[1][2][4] The analytical challenge in studying these molecules lies in their low abundance and the complexity of the biological matrices in which they are found.[5]

Data Presentation

Effective lipidomics studies require robust and reproducible quantitative data. Below is a template table for organizing and presenting quantitative results for this compound and related ω-hydroxy VLCFAs from different biological samples. This structured format allows for easy comparison across various experimental conditions or sample types.

Table 1: Quantitative Analysis of ω-Hydroxy Very-Long-Chain Fatty Acids

AnalyteSample TypeConcentration (ng/mg tissue or ng/mL fluid)Standard DeviationMethod of Detection
This compound (28:0-OH)Human PlasmaEnter ValueEnter ValueGC-MS / LC-MS/MS
This compound (28:0-OH)Mouse Brain TissueEnter ValueEnter ValueGC-MS / LC-MS/MS
This compound (28:0-OH)Cultured Skin FibroblastsEnter ValueEnter ValueGC-MS / LC-MS/MS
30-Hydroxy-triacontanoic acid (30:0-OH)Human PlasmaEnter ValueEnter ValueGC-MS / LC-MS/MS
30-Hydroxy-triacontanoic acid (30:0-OH)Mouse Brain TissueEnter ValueEnter ValueGC-MS / LC-MS/MS
30-Hydroxy-triacontanoic acid (30:0-OH)Cultured Skin FibroblastsEnter ValueEnter ValueGC-MS / LC-MS/MS

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation to extract the lipid of interest, remove interfering substances, and derivatize it for sensitive detection by mass spectrometry.

Protocol 1: Extraction of Total Fatty Acids from Biological Tissues

This protocol is a modified Folch extraction method suitable for the extraction of total lipids, including VLCFAs, from tissue samples.

Materials:

  • Tissue sample (e.g., brain, skin)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Internal standard (e.g., deuterated C28:0-OH or a similar odd-chain hydroxy fatty acid)

  • Glass homogenizer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer.

  • Add a known amount of internal standard to the tissue.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Rinse the homogenizer with an additional 1 mL of 2:1 chloroform:methanol and add it to the centrifuge tube.

  • Vortex the sample for 2 minutes at room temperature.

  • Add 0.8 mL of 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex for another 2 minutes and centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas at 37°C.

  • The dried lipid extract is now ready for saponification and derivatization.

Protocol 2: Saponification and Derivatization for GC-MS Analysis

This protocol describes the saponification of the lipid extract to release fatty acids and their subsequent derivatization to fatty acid methyl esters (FAMEs) and trimethylsilyl (B98337) (TMS) ethers for GC-MS analysis.

Materials:

  • Dried lipid extract from Protocol 1

  • 0.5 M KOH in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • GC-MS vials

Procedure:

  • Saponification:

    • To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

    • Vortex to dissolve the lipid residue.

    • Heat the sample at 100°C for 5 minutes in a sealed tube.

    • Allow the sample to cool to room temperature.

  • Methylation:

    • Add 2 mL of 14% BF3 in methanol to the saponified sample.

    • Vortex and heat at 100°C for 5 minutes.

    • Cool the sample to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube.

    • Repeat the hexane extraction and combine the hexane layers.

    • Dry the combined hexane extracts under a stream of nitrogen gas.

  • Silylation:

    • To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

Protocol 3: Derivatization for LC-MS/MS Analysis

For LC-MS/MS analysis, derivatization of the carboxylic acid group can enhance ionization efficiency in positive ion mode. 2-picolylamine is a suitable derivatizing agent.

Materials:

  • Dried lipid extract from Protocol 1

  • 2-Picolylamine

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Acetonitrile

  • LC-MS vials

Procedure:

  • Dissolve the dried lipid extract in 100 µL of acetonitrile.

  • Add 10 µL of a solution containing 10 mg/mL 2-picolylamine, 20 mg/mL DPDS, and 20 mg/mL TPP in acetonitrile.

  • Vortex and let the reaction proceed at room temperature for 30 minutes.

  • The sample is now ready for dilution and injection into the LC-MS/MS system.

Visualizations

Biosynthesis of 28-Carbon Very-Long-Chain Fatty Acids

ELOVL4_Pathway cluster_ER Endoplasmic Reticulum cluster_Elongation_Cycle Fatty Acid Elongation Cycle C26_CoA Hexacosanoyl-CoA (C26:0-CoA) Condensation Condensation C26_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Reduction1 Reduction Condensation->Reduction1 ELOVL4 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 C28_CoA Octacosanoyl-CoA (C28:0-CoA) Reduction2->C28_CoA Hydroxylation Hydroxylation (e.g., by CYP450) C28_CoA->Hydroxylation Hydroxy_VLCFA This compound Hydroxylation->Hydroxy_VLCFA

Caption: Biosynthesis of this compound.

Experimental Workflow for this compound Analysis

Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Tissue, Plasma, Cells) Spike Spike Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drying1 Dry Down Extract Extraction->Drying1 Saponification Saponification (optional) Drying1->Saponification Derivatize Derivatization (e.g., Methylation & Silylation for GC-MS or Picolylamine for LC-MS) Saponification->Derivatize GCMS GC-MS Analysis Derivatize->GCMS LCMS LC-MS/MS Analysis Derivatize->LCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Sample to Data Workflow for VLCFA Analysis.

References

Uncharted Territory: The Microbiological Applications of 28-Hydroxyoctacosanoic Acid Remain Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, detailed information regarding the applications of 28-hydroxyoctacosanoic acid in microbiology is currently unavailable. No significant research has been published detailing its antimicrobial activity, mechanism of action, or potential uses in microbiological research or drug development. This long-chain hydroxy fatty acid, a derivative of octacosanoic acid (also known as montanic acid), represents a largely unexplored area within the field of microbiology.

While specific data on this compound is absent, the broader class of long-chain fatty acids and their derivatives has been the subject of some microbiological research. These studies offer a potential, albeit speculative, framework for the possible roles that very-long-chain hydroxy fatty acids might play.

General Insights from Long-Chain Fatty Acid Research

Long-chain fatty acids are known to be integral components of cellular structures and are involved in various metabolic processes. Some exhibit antimicrobial properties, though their efficacy and spectrum of activity vary significantly based on their chemical structure, including chain length and the presence of functional groups like hydroxyl moieties.

In general, the antimicrobial activity of fatty acids is often attributed to their ability to disrupt the cell membranes of microorganisms. This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. However, the specific interactions and the precise mechanisms can differ between bacterial and fungal species.

The Path Forward: A Call for Research

The absence of data on this compound highlights a gap in our understanding of the microbiological roles of very-long-chain hydroxy fatty acids. Future research in this area could be highly valuable and might explore the following avenues:

  • Antimicrobial Susceptibility Screening: Initial studies would need to determine if this compound exhibits any inhibitory or cidal activity against a broad range of clinically relevant bacteria and fungi.

  • Mechanism of Action Studies: Should antimicrobial activity be observed, subsequent research would be necessary to elucidate the underlying mechanisms. This could involve investigating its effects on cell membrane integrity, key metabolic pathways, or biofilm formation.

  • Synergy with Existing Antimicrobials: Investigating the potential for this compound to enhance the efficacy of currently used antibiotics could open new avenues for combating antimicrobial resistance.

  • Role in Microbial Physiology: Beyond antimicrobial effects, it would be pertinent to explore if this fatty acid plays any role in the natural physiology or pathogenesis of specific microorganisms.

Until such research is conducted, the applications of this compound in microbiology remain a matter of scientific inquiry. The information presented here is intended to frame the current knowledge landscape and to underscore the need for further investigation into this and other understudied long-chain hydroxy fatty acids. Professionals in research, science, and drug development are encouraged to consider this as a potential area for novel discovery.

Investigational Use of 28-Hydroxyoctacosanoic Acid as a Biomarker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxyoctacosanoic acid is a C28 very-long-chain hydroxy fatty acid (VLC-HFA). While direct clinical validation is pending, emerging research into the roles of very-long-chain fatty acids (VLCFAs) and hydroxy fatty acids in various physiological and pathological processes suggests that this compound holds potential as an investigational biomarker. This document provides an overview of its potential applications, hypothetical signaling context, and detailed protocols for its quantification in biological samples for research purposes.

VLCFAs are integral components of cellular lipids and are involved in numerous biological functions.[1] Alterations in their metabolism have been linked to several disease states. Specifically, hydroxylated fatty acids are known to participate in signaling pathways that regulate inflammation and other cellular responses. This document serves as a resource for researchers interested in exploring the utility of this compound as a novel biomarker.

Potential Applications

The investigation of this compound as a biomarker may be relevant in the following research areas:

  • Metabolic Disorders: Given that the metabolism of its parent compound, octacosanol (B124162), is linked to fatty acid metabolism via beta-oxidation, this compound could be an intermediate or a byproduct that reflects metabolic dysregulation.[2]

  • Inflammatory Conditions: Hydroxy fatty acids can be metabolized into inflammation-resolving compounds.[3] Investigating the levels of this compound could provide insights into inflammatory states.

  • Microbial Exposure and Gut Health: The presence of the structurally similar 27-hydroxyoctacosanoic acid in the lipopolysaccharides of Rhizobiaceae bacteria suggests that C28 hydroxy fatty acids could be investigated as potential biomarkers of exposure to specific microorganisms or as indicators of gut microbiome dysbiosis.[4]

  • Neurological Function: Very-long-chain fatty acids are crucial for myelin maintenance and overall retinal function, indicating their importance in the nervous system.[1]

Hypothetical Signaling and Metabolic Context

While a specific signaling pathway for this compound has not been elucidated in humans, it is plausible that it participates in pathways common to other very-long-chain fatty acids. VLCFAs can act as signaling molecules, potentially through cell surface receptors, or by being incorporated into complex lipids like sphingolipids, which are key components of membrane microdomains involved in signal transduction.[5][6]

Below is a diagram illustrating a hypothetical metabolic pathway for this compound, based on known fatty acid metabolism.

Metabolic_Pathway_of_28_Hydroxyoctacosanoic_Acid Dietary Intake / Endogenous Synthesis Dietary Intake / Endogenous Synthesis Octacosanol (C28 Alcohol) Octacosanol (C28 Alcohol) Dietary Intake / Endogenous Synthesis->Octacosanol (C28 Alcohol) Octacosanoic Acid (C28:0) Octacosanoic Acid (C28:0) Octacosanol (C28 Alcohol)->Octacosanoic Acid (C28:0) Oxidation This compound This compound Octacosanoic Acid (C28:0)->this compound Hydroxylation Beta-oxidation Beta-oxidation This compound->Beta-oxidation Incorporation into Complex Lipids Incorporation into Complex Lipids This compound->Incorporation into Complex Lipids Shorter-chain Fatty Acids Shorter-chain Fatty Acids Beta-oxidation->Shorter-chain Fatty Acids Signaling Events Signaling Events Incorporation into Complex Lipids->Signaling Events

Hypothetical metabolic pathway of this compound.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound levels in human plasma, illustrating potential differences between a healthy control group and a hypothetical disease cohort. Note: This data is for illustrative purposes only and is not based on published clinical findings.

Table 1: Hypothetical Plasma Concentrations of this compound

CohortNMean Concentration (ng/mL)Standard Deviation (ng/mL)Range (ng/mL)
Healthy Control502.50.81.2 - 4.5
Disease State X508.92.15.5 - 15.2

Table 2: Hypothetical Biomarker Performance

ParameterValue95% Confidence Interval
Area Under the Curve (AUC)0.880.81 - 0.95
Sensitivity82%70% - 91%
Specificity85%73% - 93%

Experimental Protocols

The following protocols are adapted from established methods for the analysis of long-chain fatty acids in biological matrices.[7][8][9][10]

Protocol 1: Extraction of this compound from Human Plasma

This protocol describes the liquid-liquid extraction of total fatty acids from human plasma.

Materials:

  • Human plasma collected in EDTA tubes

  • Internal Standard (IS): Deuterated this compound (if available) or a similar deuterated very-long-chain hydroxy fatty acid.

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution (saline)

  • 1M HCl

  • Nitrogen gas for evaporation

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Thaw plasma samples on ice.

  • To a 16x100 mm glass tube, add 200 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2,500 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a clean glass tube.

  • Re-extract the upper aqueous phase and protein interface with 1 mL of chloroform. Vortex and centrifuge as before.

  • Pool the organic phases.

  • Wash the combined organic phase with 1 mL of 0.9% NaCl solution. Vortex and centrifuge.

  • Discard the upper aqueous phase.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried lipid extract is now ready for derivatization and analysis.

Protocol 2: Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid and hydroxyl groups of this compound must be derivatized to increase volatility.

Materials:

  • Dried lipid extract from Protocol 1

  • Pentafluorobenzyl bromide (PFBBr) in acetonitrile (B52724) (1%)

  • N,N-Diisopropylethylamine (DIPEA) in acetonitrile (1%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Iso-octane (HPLC grade)

Procedure:

  • To the dried lipid extract, add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[10]

  • Vortex and incubate at room temperature for 30 minutes to derivatize the carboxylic acid group.

  • Dry the sample under a stream of nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the tube tightly and heat at 60°C for 30 minutes to derivatize the hydroxyl group.

  • Cool the sample to room temperature.

  • Evaporate the BSTFA under nitrogen.

  • Reconstitute the derivatized sample in 50 µL of iso-octane for injection into the GC-MS.

Protocol 3: Quantification by GC-MS

This protocol outlines the general parameters for the analysis of the derivatized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column suitable for fatty acid analysis (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm).

GC Parameters (example):

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes

MS Parameters (example):

  • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with PFB derivatives.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized this compound and the internal standard.

Data Analysis:

  • Generate a standard curve using known concentrations of derivatized this compound standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantify the concentration of this compound in the samples by interpolating from the standard curve.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (e.g., Human Plasma) Lipid_Extraction Lipid Extraction (Protocol 1) Sample_Collection->Lipid_Extraction Derivatization Derivatization (Protocol 2) Lipid_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis (Protocol 3) Derivatization->GC_MS_Analysis Data_Acquisition Data Acquisition (SIM Mode) GC_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Standard Curve Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Overall experimental workflow for biomarker analysis.

Conclusion and Future Directions

This compound represents an unexplored but potentially valuable biomarker. The protocols and information provided herein offer a foundational framework for researchers to begin investigating its role in health and disease. Future studies should focus on validating analytical methods, establishing reference ranges in healthy populations, and exploring its association with specific pathological conditions through well-designed clinical studies. Such research will be critical in determining the ultimate utility of this compound in a clinical or pharmaceutical research setting.

References

Application Notes and Protocols for ω-Hydroxy Fatty Acid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omega-hydroxy fatty acids (ω-OH FAs) are a class of lipids that play crucial roles in various physiological and pathological processes, including inflammation, ion transport, and vascular tone regulation. Accurate and robust analytical methods are essential for understanding their biological functions and for the development of potential therapeutic agents. This document provides detailed application notes and protocols for the profiling of ω-hydroxy fatty acids using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the two most prevalent analytical platforms for this purpose.

Analytical Approaches: GC-MS and LC-MS/MS

The analysis of ω-hydroxy fatty acids is challenging due to their low abundance in biological matrices and the presence of numerous isomers. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity for their determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For ω-OH FAs, derivatization is mandatory to increase their volatility and thermal stability. GC-MS provides excellent chromatographic resolution, which is crucial for separating isomeric compounds.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for many applications due to its ability to analyze a wide range of compounds with minimal sample preparation.[2] It offers high sensitivity and specificity, particularly when using multiple reaction monitoring (MRM).[3]

Section 1: Sample Preparation

Effective sample preparation is critical for accurate quantification and to minimize matrix effects. The general workflow involves extraction, optional hydrolysis, and purification.

Lipid Extraction

The choice of extraction method depends on the sample matrix (e.g., plasma, tissues, cells). A widely used method is the Bligh and Dyer extraction or modifications thereof.

Protocol 1: Lipid Extraction from Plasma/Serum

  • To 200 µL of plasma or serum in a glass tube, add 10 µL of an internal standard mixture.

  • Add 1.0 mL of a 10% (v/v) acetic acid in water/2-propanol/hexane (B92381) (2/20/30, v/v/v) solution.[4]

  • Vortex the mixture briefly.[4]

  • Add 2.0 mL of hexane.[4]

  • Cap the tube and vortex for 3 minutes.[4]

  • Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.[4]

  • Transfer the upper organic phase to a clean tube.

  • Repeat the extraction of the aqueous phase with 2.0 mL of hexane.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

Solid-Phase Extraction (SPE) for Cleanup and Enrichment

SPE is a highly effective technique for removing interfering substances and concentrating the ω-OH FAs prior to analysis.[5][6] Both reversed-phase and anion-exchange SPE can be employed.

Protocol 2: Reversed-Phase SPE (RP-SPE)

This protocol is suitable for isolating fatty acids from a lipid extract.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.[6]

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of a polar solvent (e.g., 50% methanol in water) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities, followed by 1 mL of 50% methanol in water to remove less hydrophobic interferences.[6]

  • Elution: Elute the ω-OH FAs with 1 mL of acetonitrile (B52724) or another suitable organic solvent.[6]

  • Evaporate the eluate to dryness under nitrogen.

Protocol 3: Anion-Exchange SPE (AX-SPE)

This method is highly selective for acidic compounds like fatty acids.

  • Conditioning: Condition a quaternary ammonium-based SPE cartridge with 1 mL of methanol, followed by 1 mL of water (pH adjusted to > 8.0).[6]

  • Sample Loading: Adjust the pH of the reconstituted lipid extract to > 8.0 and load it onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water (pH > 8.0) and then 1 mL of methanol to remove non-ionic interferences.[6]

  • Elution: Elute the fatty acids with 1 mL of 2% formic acid in methanol.[6]

  • Evaporate the eluate to dryness under nitrogen.

Section 2: GC-MS Analysis

Derivatization

Derivatization is a crucial step for GC-MS analysis of ω-OH FAs to protect the hydroxyl and carboxyl groups, thereby increasing volatility and improving chromatographic peak shape. A common approach is a two-step process involving esterification of the carboxylic acid followed by silylation of the hydroxyl group.

Protocol 4: Two-Step Derivatization for GC-MS

  • Esterification (Methylation):

    • To the dried extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Heat the mixture at 60°C for 1 hour.

    • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new tube and dry under nitrogen.

  • Silylation:

    • To the dried FAMEs, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.[5]

    • Incubate at 60°C for 30 minutes.[5]

    • The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized ω-OH FAs.

ParameterValue
Gas Chromatograph
ColumnDB-23 (50%-cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Oven ProgramInitial temperature 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Section 3: LC-MS/MS Analysis

LC-MS/MS allows for the direct analysis of ω-OH FAs without derivatization, although derivatization can be used to enhance sensitivity.[8]

Liquid Chromatography

Reversed-phase chromatography is commonly used for the separation of ω-OH FAs.

Protocol 5: LC-MS/MS Analysis

  • Sample Preparation: Reconstitute the dried extract from SPE in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.2% acetic acid in water.[4]

    • Mobile Phase B: 0.2% acetic acid in methanol.[4]

    • Flow Rate: 0.2 mL/min.[4]

    • Gradient: Start with 85% B for 10 min, then increase to 100% B over 2 min, hold at 100% B for 10 min, and then re-equilibrate at 85% B for 10 min.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[9]

    • Ion Spray Voltage: -4.2 kV.[4]

    • Temperature: 350°C.[4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes typical quantitative data for ω-hydroxy fatty acid analysis.

AnalyteMethodMatrixLODLOQRecovery
Various Hydroxy Fatty AcidsLC-HRMSMilk0.1 - 0.9 ng/mL[9]0.4 - 2.6 ng/mL[9]Not Reported
Fatty Acid Esters of Hydroxy Fatty AcidsLC-MS/MSSerumNot ReportedNot Reported73.8 - 100%[10]
Individual Hydroxy Fatty Acid IsomersGC-MSPlasma, Adipose Tissue10 ng (monitoring 11 ion pairs)[11]Not ReportedNot Reported
DMED-labeled FAHFAsLC-MS/MSNot Specified0.01 - 0.14 pg[8]Not ReportedNot Reported

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway start Biological Sample (Plasma, Tissue, etc.) extraction Lipid Extraction (e.g., Bligh & Dyer) start->extraction spe Solid-Phase Extraction (Reversed-Phase or Anion-Exchange) extraction->spe derivatization Derivatization (Esterification & Silylation) spe->derivatization lcms_analysis LC-MS/MS Analysis spe->lcms_analysis gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis (Quantification & Profiling) gcms_analysis->data_analysis lcms_analysis->data_analysis

Caption: General experimental workflow for ω-hydroxy fatty acid profiling.

gcms_protocol start Dried Sample Extract esterification Esterification (2% H2SO4 in Methanol, 60°C, 1h) start->esterification extraction1 Hexane Extraction esterification->extraction1 drydown1 Dry Down (N2) extraction1->drydown1 silylation Silylation (BSTFA + Pyridine, 60°C, 30min) drydown1->silylation gcms GC-MS Injection silylation->gcms

Caption: Protocol for GC-MS derivatization of ω-hydroxy fatty acids.

lcms_protocol start Dried Sample Extract from SPE reconstitution Reconstitute in Mobile Phase start->reconstitution injection LC-MS/MS Injection reconstitution->injection separation Reversed-Phase C18 Separation injection->separation detection ESI- MS/MS Detection (Negative Mode) separation->detection

Caption: Protocol for LC-MS/MS analysis of ω-hydroxy fatty acids.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 28-Hydroxyoctacosanoic Acid Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of 28-Hydroxyoctacosanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources of this compound?

A1: this compound is a long-chain hydroxy fatty acid primarily found as a component of plant cutin and waxes. Plant cutin is a polyester (B1180765) composed of long-chain fatty acids, and its depolymerization can yield various monomers, including this compound. A notable commercial source is Carnauba wax, derived from the leaves of the carnauba palm (Copernicia prunifera)[1]. It is also present in the epicuticular waxes of various plants, such as bamboo (Phyllostachys aurea), which contains C28 fatty acids and primary alcohols.

Q2: What are the initial steps required before extracting this compound from plant materials?

A2: Prior to extraction, proper sample preparation is crucial. This typically involves:

  • Drying: Plant materials should be thoroughly dried to remove moisture, which can interfere with solvent extraction efficiency.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area for solvent penetration.

  • Dewaxing (for cutin extraction): If the target is to extract this compound from the cutin polymer, a dewaxing step is often necessary to remove surface waxes. This is commonly done using a Soxhlet extractor with a non-polar solvent like heptane[2].

Q3: How is this compound typically released from its polymeric form in plant cutin?

A3: this compound exists as an ester in the cutin biopolymer. To extract it, a depolymerization step is required. The most common method is alkaline hydrolysis , also known as saponification . This process involves heating the plant material with an alkaline solution (e.g., sodium hydroxide (B78521) or potassium hydroxide in an alcohol-water mixture) to break the ester bonds and release the constituent fatty acid monomers as salts. The free fatty acids are then obtained by acidifying the solution.

Q4: What analytical techniques are used to identify and quantify this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of this compound[3]. Due to its low volatility, derivatization is necessary before GC-MS analysis. The hydroxyl and carboxyl groups are typically converted to less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers/esters or methyl esters. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can also be used, often requiring derivatization to enhance detection[4][5].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Incomplete saponification of the plant cutin. 2. Inefficient solvent penetration into the plant matrix. 3. Suboptimal solvent selection for the free fatty acid. 4. Degradation of the compound during extraction.1. Increase the concentration of the alkaline solution, reaction time, or temperature. Ensure thorough mixing. 2. Ensure the plant material is finely ground. Consider pre-treatment with ultrasound or microwaves to disrupt cell structures. 3. While non-polar solvents are used for initial wax removal, a more polar solvent system may be needed to extract the hydroxy fatty acid after saponification and acidification. 4. Avoid excessively high temperatures and prolonged extraction times, especially in the presence of strong acids or bases.
Co-extraction of Impurities 1. Presence of other lipid-soluble compounds in the plant material. 2. Incomplete separation of phases during liquid-liquid extraction.1. Perform a thorough dewaxing step before saponification. 2. Utilize purification techniques such as column chromatography, thin-layer chromatography (TLC), or preparative HPLC to isolate the target compound[6][7].
Difficulty in Dissolving the Extract 1. This compound, being a long-chain fatty acid, has poor solubility in many common solvents at room temperature.1. Use a co-solvent system or heat the solvent to increase solubility. Chloroform (B151607) and other chlorinated solvents, as well as some alcohols, may be effective when heated.
Poor Chromatographic Resolution or Peak Shape (GC-MS) 1. Incomplete derivatization of the hydroxyl and carboxyl groups. 2. Presence of interfering compounds.1. Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatizing agent. 2. Purify the extract using column chromatography or TLC prior to derivatization and analysis[6].
Compound Degradation 1. Exposure to high temperatures for extended periods. 2. Presence of strong oxidizing or acidic/basic conditions.1. Use milder extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which often require shorter extraction times. 2. Neutralize the extract after acidification or basification steps as soon as possible. Store the purified compound under an inert atmosphere at low temperatures.

Experimental Protocols

Protocol 1: Saponification and Extraction of this compound from Plant Cutin

This protocol describes a general procedure for the extraction of this compound from plant material by alkaline hydrolysis of the cutin polymer.

Materials:

  • Dried and finely ground plant material (e.g., tomato peels, fruit cuticles)

  • Heptane (B126788) (for dewaxing)

  • Soxhlet extraction apparatus

  • 2 M NaOH in Methanol (B129727)/Water (9:1 v/v)

  • 6 M HCl

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dewaxing: Place the ground plant material in a cellulose (B213188) thimble and perform Soxhlet extraction with heptane for 6-8 hours to remove surface waxes[2].

  • Saponification: Air-dry the dewaxed plant material. Add the 2 M NaOH in methanol/water solution and reflux the mixture for 3 hours.

  • Filtration: After cooling, filter the mixture to remove solid plant debris.

  • Solvent Evaporation: Evaporate the methanol from the filtrate using a rotary evaporator.

  • Acidification: Acidify the remaining aqueous solution to pH 1-2 with 6 M HCl. This will protonate the fatty acid salts, causing the free fatty acids to precipitate.

  • Extraction: Extract the acidified solution three times with chloroform in a separatory funnel.

  • Washing: Combine the chloroform extracts and wash with distilled water until the aqueous phase is neutral.

  • Drying and Concentration: Dry the chloroform phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude hydroxy fatty acid extract.

  • Purification: The crude extract can be further purified by column chromatography on silica (B1680970) gel or by preparative TLC[6].

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Long-Chain Fatty Acids

This protocol provides a general guideline for using ultrasound to enhance the extraction of long-chain fatty acids. This can be adapted for the extraction of free this compound after saponification and acidification.

Materials:

  • Crude extract containing this compound

  • Appropriate solvent (e.g., chloroform, ethanol)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Suspend the crude extract in the chosen solvent in a flask.

  • Place the flask in an ultrasonic bath or immerse the tip of a probe sonicator into the suspension.

  • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-30 minutes).

  • Monitor the temperature of the solvent to avoid overheating and potential degradation of the target compound. Use a cooling bath if necessary.

  • After sonication, filter the mixture to remove any insoluble material.

  • The resulting solution contains the extracted fatty acids.

Data Presentation

Table 1: Comparison of Extraction Methods for Long-Chain Fatty Acids (General)

Extraction Method Typical Solvents Advantages Disadvantages
Soxhlet Extraction Hexane, Chloroform, EthanolHigh extraction efficiency for exhaustive extraction.Time-consuming, large solvent consumption, potential for thermal degradation of compounds.
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol, AcetoneReduced extraction time, lower solvent consumption, improved extraction efficiency.Potential for radical formation in aqueous systems, localized heating.
Microwave-Assisted Extraction (MAE) Ethanol, Methanol, WaterVery short extraction times, reduced solvent consumption, higher extraction rates.Requires specialized equipment, potential for localized overheating if not controlled properly.
Supercritical Fluid Extraction (SFE) Supercritical CO₂ (often with a co-solvent like ethanol)Environmentally friendly ("green" solvent), tunable selectivity, mild operating temperatures.High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent.

Visualizations

Extraction_Workflow Start Dried & Ground Plant Material Dewaxing Dewaxing (e.g., Soxhlet with Heptane) Start->Dewaxing Saponification Alkaline Hydrolysis (Saponification) Dewaxing->Saponification Acidification Acidification (e.g., with HCl) Saponification->Acidification Extraction Solvent Extraction (e.g., with Chloroform) Acidification->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (e.g., GC-MS after Derivatization) Purification->Analysis End Pure this compound Analysis->End

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Extraction Yield? Cause1 Incomplete Saponification? Start->Cause1 Yes Cause2 Poor Solvent Penetration? Start->Cause2 No Solution1 Increase reaction time, temperature, or alkali concentration Cause1->Solution1 Yes Cause1->Cause2 No End Re-evaluate Yield Solution1->End Solution2 Ensure fine grinding of material; consider UAE/MAE pre-treatment Cause2->Solution2 Yes Cause3 Suboptimal Solvent? Cause2->Cause3 No Solution2->End Solution3 Test different solvent systems for extraction of the free acid Cause3->Solution3 Yes Cause3->End No Solution3->End

Caption: Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: Analysis of 28-Hydroxyoctacosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution for 28-Hydroxyoctacosanoic acid and other long-chain hydroxy fatty acids (LCHFAs) in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing poor peak resolution for this compound?

Poor resolution, often seen as overlapping or co-eluting peaks, is a common challenge in HPLC.[1] For LCHFAs, this can stem from several factors:

  • Inadequate Column Efficiency (N): The column may not have enough theoretical plates to separate the analyte from other sample components. This can be caused by using a column with large particle sizes or a short column length.[2]

  • Poor Selectivity (α): The mobile phase and stationary phase chemistry may not be providing sufficient differential interaction between your analyte and impurities.[2]

  • Excessive Peak Broadening: Issues like high injection volume, a mismatch between the sample solvent and the mobile phase, or extra-column volume can cause peaks to become broad, leading to overlap.[3][4]

To address this, you can systematically adjust factors like mobile phase composition, column chemistry, and flow rate.[1][5]

Q2: What is causing my analyte peak to tail or front?

Peak asymmetry, such as tailing or fronting, compromises resolution and affects accurate quantification.[4][6]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of the carboxylic acid group with active sites on the silica (B1680970) backbone.[6] It can also be a result of sample overload or extra-column dead volume.[6]

  • Peak Fronting: This distortion is commonly associated with column overload or poor sample solubility in the mobile phase.[4][6]

Solutions:

  • For Tailing: Add a mobile phase modifier like 0.1% formic acid or acetic acid to suppress the ionization of the carboxylic acid group, thereby minimizing secondary interactions.[3][7] Also, ensure your sample concentration is within the column's loading capacity.[6]

  • For Fronting: Reduce the sample concentration or injection volume.[6] Ensure the sample is fully dissolved in a solvent that is weaker than or compatible with the initial mobile phase.[6]

Q3: Should I use an isocratic or gradient elution for my analysis?

For complex samples or when separating compounds with a wide range of hydrophobicities like LCHFAs, gradient elution is generally recommended .[1][8]

  • Isocratic elution (constant mobile phase composition) is simpler but may result in long run times and significant peak broadening for late-eluting compounds like this compound.

  • Gradient elution (varying mobile phase composition over time) allows for the separation of complex mixtures by starting with a weaker mobile phase to retain and separate early-eluting compounds and gradually increasing the solvent strength to elute more strongly retained components, resulting in sharper peaks and shorter analysis times.[8]

Q4: How can I improve the low sensitivity for this compound?

LCHFAs lack a strong native chromophore, making them difficult to detect at low concentrations with a standard UV-Vis detector.[9] To enhance sensitivity:

  • Derivatization: This is the most common approach. By attaching a UV-active or fluorescent tag to the carboxylic acid or hydroxyl group, you can significantly improve detection limits.[10][11] Reagents like 2,4'-dibromoacetophenone (B128361) can be used to add a strong UV chromophore.[10]

  • Alternative Detectors: If available, detectors like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for sensitive detection without derivatization.[9] An HPLC-MS method, in particular, can offer high sensitivity and specificity.[12]

Q5: What type of HPLC column is best for separating LCHFAs?

For reversed-phase HPLC of LCHFAs, C18 columns are the most common choice due to their strong hydrophobic retention.[2]

  • Column Phase: A C18 or C8 stationary phase is ideal. For very long-chain analytes, a C30 column may offer enhanced shape selectivity.

  • Particle Size: Using columns packed with smaller particles (e.g., sub-2 µm or 3 µm) increases column efficiency and, therefore, resolution.[2][5][13]

  • Column Dimensions: A longer column (e.g., 150 mm or 250 mm) provides more theoretical plates, leading to better separation, though it will increase analysis time and backpressure.[2][5]

Key HPLC Parameters for LCHFA Analysis

The following tables summarize typical starting parameters for developing an HPLC method for this compound.

Table 1: Recommended HPLC Columns for Long-Chain Fatty Acid Analysis

Stationary PhaseParticle Size (µm)Dimensions (Length x I.D., mm)Comments
C183 - 5150 x 4.6General-purpose, good starting point.
C18< 2100 x 2.1For UHPLC systems; provides higher efficiency and faster analysis.[2]
C83 - 5150 x 4.6Less hydrophobic retention than C18; may be useful if retention is too long.
C305250 x 4.6Offers enhanced selectivity for long-chain, structurally similar compounds.

Table 2: Example Mobile Phase Gradients for Reversed-Phase HPLC

Time (min)% Solvent A (e.g., Water + 0.1% Formic Acid)% Solvent B (e.g., Acetonitrile + 0.1% Formic Acid)
0.05050
15.00100
20.00100
20.15050
25.05050

Note: These are starting points. The gradient slope, initial and final conditions, and choice of organic solvent (acetonitrile vs. methanol) should be optimized for your specific separation.[3]

Experimental Protocols

Protocol 1: Sample Preparation and UV Derivatization

This protocol describes a general method for derivatizing the carboxylic acid group of this compound with 2,4'-dibromoacetophenone (DBAP) for enhanced UV detection.

Materials:

  • This compound standard/sample

  • 2,4'-dibromoacetophenone (DBAP) solution (e.g., 10 mg/mL in acetone)

  • Triethylamine (TEA) solution (e.g., 5 mg/mL in acetone)

  • Acetone

  • HPLC-grade mobile phase solvents

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable volume of acetone.

  • Derivatization Reaction: In a vial, combine 100 µL of the sample solution with 100 µL of the DBAP solution and 50 µL of the TEA solution. TEA acts as a catalyst.

  • Incubation: Cap the vial tightly and heat at 40-50°C for 30-60 minutes.[10]

  • Evaporation: After incubation, cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 50:50 acetonitrile/water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.[5]

Protocol 2: General HPLC Method

HPLC System & Column:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Column Temperature: 30-40°C.[1][5] Higher temperatures can reduce mobile phase viscosity and improve peak shape, but must be within the column's limits.[5]

Mobile Phase & Gradient:

  • Solvent A: Water with 0.1% Formic Acid

  • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min[1]

  • Gradient: Use the gradient profile from Table 2 as a starting point.

Detection:

  • Detector: UV-Vis Detector

  • Wavelength: Set to the absorbance maximum of the derivatized analyte (e.g., ~260 nm for DBAP derivatives).

  • Injection Volume: 10 µL

Visualizations

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Dissolve Dissolve Sample Deriv Derivatization (e.g., with DBAP) Dissolve->Deriv Recon Evaporate & Reconstitute Deriv->Recon Filt Filter Sample (0.22 µm) Recon->Filt Inject Inject into HPLC Filt->Inject Sep Chromatographic Separation (C18 Column) Inject->Sep Det UV Detection Sep->Det Data Data Acquisition & Integration Det->Data Quant Quantification & Reporting Data->Quant

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting Start Poor Peak Resolution Cause1 Peaks Overlapping? Start->Cause1 Cause2 Peaks Broad? Start->Cause2 Cause3 Peak Tailing? Start->Cause3 Sol1a Optimize Selectivity (α): - Change mobile phase organic solvent - Adjust gradient slope Cause1->Sol1a Yes Sol1b Increase Efficiency (N): - Use longer column - Use smaller particle size column Cause1->Sol1b Yes Sol2a Reduce Flow Rate Cause2->Sol2a Yes Sol2b Reduce Injection Volume or Sample Concentration Cause2->Sol2b Yes Sol2c Match Sample Solvent to Mobile Phase Cause2->Sol2c Yes Sol3 Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) Cause3->Sol3 Yes

Caption: Troubleshooting decision tree for improving HPLC peak resolution.

References

Technical Support Center: Analysis of 28-Hydroxyoctacosanoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 28-Hydroxyoctacosanoic acid and analyzing it via mass spectrometry.

Troubleshooting Guide

Encountering issues during the mass spectrometric analysis of this compound? This guide addresses common problems and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal Intensity 1. Poor ionization efficiency of the underivatized molecule. 2. Suboptimal instrument parameters. 3. Sample degradation. 4. Low sample concentration.1. Derivatize the sample to improve volatility and ionization. Methylation of the carboxylic acid and silylation of the hydroxyl group are common. 2. Optimize source temperature, collision energy, and detector settings. 3. Ensure proper sample storage and handle fresh samples. 4. Concentrate the sample or inject a larger volume if possible.
Poor Chromatographic Peak Shape (GC-MS) 1. The compound is too polar for the GC column. 2. Adsorption to active sites in the GC system.1. Derivatize the molecule to increase its volatility and reduce polarity. Trimethylsilyl (B98337) (TMS) ether formation for the hydroxyl group and methyl ester formation for the carboxylic acid are recommended. 2. Use a deactivated liner and column.
Non-Reproducible Fragmentation Pattern 1. Inconsistent collision energy in MS/MS experiments. 2. In-source fragmentation. 3. Contamination.1. Ensure consistent and optimized collision energy settings for tandem mass spectrometry. 2. Adjust source conditions (e.g., temperature, voltage) to minimize unintended fragmentation. 3. Run a blank to check for and identify any background contaminants.
Difficulty in Identifying the Molecular Ion 1. Extensive fragmentation, especially with Electron Ionization (EI). 2. Formation of adducts in soft ionization techniques (e.g., ESI).1. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). 2. Look for common adducts such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺ in positive ion mode, and [M-H]⁻ or [M+Cl]⁻ in negative ion mode. PubChem lists predicted adducts for this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The molecular formula of this compound is C₂₈H₅₆O₃, which corresponds to a monoisotopic mass of approximately 440.4229 g/mol .[1][2]

Q2: What are the general fragmentation patterns for long-chain hydroxy fatty acids?

A2: The fragmentation of long-chain hydroxy fatty acids in mass spectrometry is influenced by the ionization method and derivatization.

  • Electron Ionization (EI) of Derivatized Analytes: For GC-MS analysis, derivatization is common.[3] For a methyl ester, a characteristic McLafferty rearrangement ion at m/z 74 may be observed.[3] The long hydrocarbon chain typically produces a series of fragment ions separated by 14 Da (-CH₂-).[4] Cleavage near the hydroxyl group can also lead to specific fragments.

  • Electrospray Ionization (ESI): This technique is common in LC-MS and is a soft ionization method that typically results in the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation.[3] To obtain structural information, tandem mass spectrometry (MS/MS) is employed to induce fragmentation through collision-induced dissociation (CID).

Q3: How can I improve the detection of this compound by mass spectrometry?

A3: Derivatization is a highly effective strategy.[5][6] For GC-MS, converting the carboxylic acid to a methyl ester and the hydroxyl group to a trimethylsilyl (TMS) ether will increase volatility and produce more characteristic fragmentation patterns.[7] For LC-MS, derivatization can enhance ionization efficiency.[8][9]

Q4: What are the expected major fragments for derivatized this compound in GC-MS (EI)?

A4: For the trimethylsilyl (TMS) ether, methyl ester derivative of this compound, the following fragments are predicted:

  • [M-15]⁺: Loss of a methyl group from a TMS group is a common fragmentation pathway.[7]

  • α-cleavage around the derivatized hydroxyl group: This can lead to characteristic ions.

  • Ions related to the long aliphatic chain: A series of ions separated by 14 Da.

  • Ions related to the methyl ester: Fragments characteristic of the ester group.

Predicted Fragmentation Data

The following table summarizes the predicted m/z values for key ions of the TMS-ether, methyl-ester derivative of this compound.

Ion Predicted m/z Description
[M]⁺•526.5Molecular Ion
[M-15]⁺511.5Loss of •CH₃ from the TMS group
[M-31]⁺495.5Loss of •OCH₃ from the methyl ester
[M-73]⁺453.5Loss of •Si(CH₃)₃ from the TMS group
m/z 7373.0[Si(CH₃)₃]⁺
m/z 7474.0McLafferty rearrangement of the methyl ester

Predicted Fragmentation Pathway

The following diagram illustrates a predicted fragmentation pathway for the trimethylsilyl (TMS) ether, methyl ester derivative of this compound under electron ionization.

Fragmentation_Pathway M [C₂₈H₅₅O₃(CH₃)(Si(CH₃)₃)]⁺• m/z 526.5 M_minus_15 [M-15]⁺ m/z 511.5 M->M_minus_15 - •CH₃ M_minus_31 [M-31]⁺ m/z 495.5 M->M_minus_31 - •OCH₃ Fragment_A Chain Fragments (α-cleavage) M->Fragment_A C-C cleavage Fragment_B [Si(CH₃)₃]⁺ m/z 73 M->Fragment_B

Caption: Predicted EI fragmentation of derivatized this compound.

Experimental Protocols

Sample Derivatization for GC-MS Analysis (Methylation followed by Silylation):

  • Methylation: To 100 µg of dried this compound, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Heat the mixture at 60°C for 1 hour.

  • Neutralize the reaction with solid sodium bicarbonate and extract the methyl ester with hexane (B92381).

  • Evaporate the hexane under a stream of nitrogen.

  • Silylation: To the dried methyl ester, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 70°C for 30 minutes.

  • The sample is now ready for injection into the GC-MS.

Note: Always handle reagents in a fume hood and wear appropriate personal protective equipment.

References

Technical Support Center: Analysis of 28-Hydroxyoctacosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 28-Hydroxyoctacosanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound?

A1: The analysis of very long-chain hydroxy fatty acids like this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] GC-MS often requires a chemical derivatization step to make the molecule volatile enough for gas-phase analysis.[1][4] LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), may allow for the direct analysis of the underivatized acid, offering a simpler and faster workflow.[3]

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: Derivatization is crucial for GC-MS analysis for two main reasons. First, it converts the non-volatile fatty acid into a more volatile derivative that can travel through the GC column. Second, it masks the polar carboxyl and hydroxyl functional groups, which reduces peak tailing and improves chromatographic separation.[1] For a hydroxy fatty acid, this typically involves converting the carboxylic acid to an ester (e.g., methyl ester) and the hydroxyl group to a silyl (B83357) ether (e.g., trimethylsilyl (B98337) ether).[5]

Q3: What are the primary challenges when analyzing very long-chain fatty acids (VLCFAs)?

A3: The primary challenges include their low volatility, which complicates GC analysis, and their tendency to accumulate in biological tissues, requiring robust extraction and hydrolysis methods to release them from complex lipids.[6][7] Furthermore, their presence at low concentrations in some biological matrices requires highly sensitive detection methods.[8] Contamination from labware, such as plastics, can also be a significant source of interference.[9]

Q4: Can I analyze this compound without derivatization?

A4: Yes, analysis without derivatization is possible, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] This approach simplifies sample preparation and avoids potential artifacts from derivatization reactions. However, chromatographic retention on standard reversed-phase columns can be challenging, and sensitivity may be lower compared to derivatized samples.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Peak or Very Low Signal for Analyte 1. Incomplete derivatization (GC-MS).2. Inefficient extraction from the sample matrix.3. Analyte degradation during sample preparation.4. Poor ionization (MS).5. Insufficient sample concentration.1. Optimize derivatization conditions (time, temperature, reagent excess). Ensure anhydrous conditions for silylation.[1]2. Ensure complete hydrolysis (acidic or alkaline) to free the fatty acid from lipids.[6] Optimize the liquid-liquid extraction solvent system.3. Avoid high temperatures and strong oxidizing agents. Dry extracts under a gentle stream of nitrogen.[1]4. For LC-MS, try a derivatization strategy to add a readily ionizable group.[10][11] For GC-MS, ensure the derivative is stable.5. Concentrate the final extract before analysis.
Poor Peak Shape (Tailing) in GC-MS 1. Incomplete derivatization, leaving polar -OH or -COOH groups exposed.2. Active sites in the GC inlet liner or column.3. High injection temperature causing analyte degradation.1. Confirm complete derivatization by analyzing a standard. Increase reagent concentration or reaction time if necessary.[1]2. Use a deactivated inlet liner and a high-quality, low-bleed column suitable for fatty acid analysis (e.g., HP-5MS).[1]3. Optimize the injector temperature to ensure volatilization without degradation.
Co-eluting or Interfering Peaks 1. Presence of other structurally similar fatty acids or lipids.2. Contamination from solvents, glassware, or plasticware.[9]3. Silylated sugars from the biological matrix appearing in the chromatogram (GC-MS).[5]1. Use a high-resolution capillary column with a suitable temperature program to improve separation.[12] For MS, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity.[1][3]2. Use high-purity solvents. Thoroughly clean all glassware. Use glass tubes instead of plastic where possible to minimize leaching of contaminants.[9]3. Perform a clean-up step, such as solid-phase extraction (SPE), after lipid extraction to remove highly polar interferences like sugars.[13]
Low Recovery During Sample Preparation 1. Incomplete hydrolysis of parent lipids.2. Inefficient liquid-liquid extraction.3. Analyte binding to proteins (e.g., albumin) in plasma/serum samples.[14]1. Increase the time or temperature for the saponification/hydrolysis step. Both acidic and alkaline conditions can be used.[6]2. Perform the extraction multiple times (e.g., 2-3 times) and pool the organic layers. Ensure the pH is acidic before extraction to protonate the carboxylic acid.[1]3. Use a protein precipitation step (e.g., with methanol (B129727) or isopropanol) before extraction.[13]

Experimental Protocols

Protocol 1: GC-MS Analysis of Total this compound

This protocol is adapted from established methods for analyzing other hydroxy fatty acids and is suitable for quantifying the total amount (free and esterified) in biological samples like plasma or tissue homogenates.[1][4]

1. Sample Preparation & Hydrolysis:

  • To 500 µL of sample (e.g., plasma), add a suitable deuterated internal standard.

  • Add 500 µL of 10 M NaOH. Vortex thoroughly.

  • Incubate at 60-80°C for 30-60 minutes to hydrolyze ester linkages.

  • Cool the sample to room temperature.

2. Acidification & Extraction:

  • Acidify the sample to a pH < 2 by adding 6 M HCl.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the layers.

  • Collect the upper organic layer. Repeat the extraction a second time with another 3 mL of ethyl acetate.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 37°C.

3. Derivatization:

  • To the dried extract, add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 80°C for 60 minutes to form the di-TMS derivative (one TMS group on the hydroxyl and one on the carboxyl).

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector: Splitless mode, 280°C.

  • Oven Program: Initial temperature of 80°C, hold for 5 min. Ramp at 10-15°C/min to 300°C, hold for 10 min. (Note: This program may need optimization for the very long chain length).

  • Carrier Gas: Helium.

  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the derivatized this compound and the internal standard.

Protocol 2: LC-MS/MS Analysis of Free this compound

This protocol is based on methods for direct quantification of other very long-chain fatty acids and avoids derivatization.[3]

1. Sample Preparation & Extraction:

  • To 100 µL of plasma, add a suitable deuterated internal standard.

  • Add 200 µL of methanol to precipitate proteins. Vortex and centrifuge.

  • Transfer the supernatant to a new tube.

  • Acidify with a small volume of formic acid.

  • Perform a liquid-liquid extraction with 1 mL of a solvent mixture like hexane:isopropanol (3:2, v/v).

  • Vortex and centrifuge. Collect the organic layer.

  • Evaporate the solvent and reconstitute the residue in a suitable injection solvent (e.g., methanol/acetonitrile).

2. LC-MS/MS Conditions:

  • LC Column: A C18 column suitable for lipid analysis (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.

  • Gradient: A suitable gradient starting with a lower percentage of B, ramping up to a high percentage to elute the hydrophobic analyte.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • MS Detection: Triple quadrupole mass spectrometer operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion [M-H]⁻ to a characteristic product ion.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Sample->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Drying Evaporation (Nitrogen Stream) Extraction->Drying Derivatization Derivatization (e.g., BSTFA) Drying->Derivatization Dried Extract GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

Interference_Troubleshooting cluster_sources Potential Sources cluster_mitigation Mitigation Strategies Main Analytical Interference (Inaccurate Results) CoElution Co-eluting Lipids Main->CoElution Contamination Sample Contamination Main->Contamination Matrix Matrix Effects (LC-MS) Main->Matrix Chrom Optimize Chromatography (Column, Gradient) CoElution->Chrom MS Increase MS Specificity (SIM / MRM) CoElution->MS Clean Use High-Purity Reagents & Glassware Contamination->Clean SPE Add Sample Clean-up Step (e.g., SPE) Matrix->SPE IS Use Stable Isotope- Labeled Internal Standard Matrix->IS

References

Technical Support Center: GC Analysis of Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the gas chromatography (GC) analysis of long-chain fatty acids (LCFAs).

Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of LCFAs, presented in a direct question-and-answer format.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common problems in the GC analysis of LCFAs.

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Peak Shape, Low Intensity) check_derivatization Verify Derivatization Success (Complete conversion to FAMEs?) start->check_derivatization check_gc_parameters Review GC Parameters (Temperatures, Flow Rate) check_derivatization->check_gc_parameters Derivatization OK derivatization_issue Optimize Derivatization Protocol (See Protocol Section) check_derivatization->derivatization_issue Issue Found check_system_activity Investigate System Activity (Active Sites) check_gc_parameters->check_system_activity Parameters OK gc_parameter_issue Adjust Temperatures (Inlet, Oven, Detector) and Flow Rate check_gc_parameters->gc_parameter_issue Issue Found check_column_health Assess Column Health (Contamination, Degradation) check_system_activity->check_column_health System Inactive system_activity_issue Use Deactivated Liner Trim Column Inlet check_system_activity->system_activity_issue Activity Suspected solution Problem Resolved check_column_health->solution Column OK column_health_issue Condition or Replace Column check_column_health->column_health_issue Issue Found derivatization_issue->solution gc_parameter_issue->solution system_activity_issue->solution column_health_issue->solution

Caption: A logical workflow for troubleshooting GC analysis of LCFAs.

Question: My long-chain fatty acid peaks are showing significant tailing. What is the likely cause and how can I fix it?

Answer:

Peak tailing for LCFAs is most commonly caused by interactions between the polar carboxyl group of the fatty acids and "active sites" within the GC system.[1][2] These active sites are often exposed silanol (B1196071) groups (Si-OH) on surfaces that can form hydrogen bonds with your analyte, delaying its movement through the system and causing a tailed peak.[1]

Here are the primary areas to investigate and the corresponding solutions:

  • Incomplete Derivatization: If the fatty acids are not completely converted to their more volatile and less polar ester forms (e.g., Fatty Acid Methyl Esters - FAMEs), the remaining free fatty acids will interact strongly with the system.

    • Solution: Ensure your derivatization protocol is optimized and complete. You may need to adjust reaction time, temperature, or reagent concentration.

  • Active Sites in the Inlet: The inlet liner is a common source of active sites, especially if it contains glass wool.[1]

    • Solution: Replace the liner with a deactivated one. If you must use glass wool, ensure it is also deactivated.[1]

  • GC Column Issues: The stationary phase of the column can degrade over time, exposing active sites. Contamination from previous injections can also create active sites.[1][3]

    • Solution: Condition the column as per the manufacturer's guidelines. If tailing continues, trim 15-30 cm from the front of the column to remove contaminants. If the column is old, it may need to be replaced.[1][3]

  • Low Injector Temperature: An injector temperature that is too low can lead to slow volatilization of the LCFAs, causing band broadening and tailing.[1][4]

    • Solution: Increase the injector temperature to ensure rapid volatilization. A starting point of 250°C is common, but this may require optimization.[1][4][5]

Question: I am seeing very small peaks or no peaks at all for my long-chain fatty acids. What could be the problem?

Answer:

Low or no peak intensity can be due to several factors, often related to sample preparation or GC system parameters.

  • Incomplete Derivatization or Degradation: The derivatization reaction may be incomplete, or the resulting FAMEs may have degraded.

    • Solution: Review your derivatization protocol. Ensure the reagents are fresh and the reaction conditions (time and temperature) are appropriate for your specific LCFAs.

  • Injector Temperature Too High: Excessively high injector temperatures can cause thermal degradation of the FAMEs.[4]

    • Solution: While the injector temperature needs to be high enough for volatilization, it should not be so high that it causes the analytes to break down. Try reducing the injector temperature in 10-20°C increments.

  • Sample Adsorption: Active sites in the GC system can irreversibly adsorb the fatty acids, preventing them from reaching the detector.[2]

    • Solution: Follow the recommendations for addressing active sites mentioned in the peak tailing section, such as using a deactivated liner and ensuring a healthy column.[1]

  • Incorrect Split Ratio: If you are using a split injection, the split ratio may be too high, meaning most of your sample is being vented instead of going onto the column.

    • Solution: Decrease the split ratio (e.g., from 100:1 to 50:1) to allow more of the sample to enter the column.

Question: I am having difficulty separating the different long-chain fatty acids in my sample. What can I do to improve resolution?

Answer:

Poor resolution of LCFAs can often be addressed by optimizing the GC column and the oven temperature program.

  • Inappropriate GC Column: The choice of GC column is critical for separating complex mixtures of fatty acids.[5][6]

    • Solution: For FAME analysis, highly polar stationary phases are recommended. Columns with cyanopropyl silicone (e.g., HP-88, CP-Sil 88) or polyethylene (B3416737) glycol (PEG) (e.g., DB-WAX, HP-INNOWax) phases are commonly used.[5][6][7] Cyanopropyl phases often provide superior resolution for geometric isomers (cis/trans).[5]

  • Suboptimal Oven Temperature Program: The temperature ramp rate can significantly impact the separation.

    • Solution: A slower temperature ramp rate (e.g., 3°C/min) generally provides better resolution.[5] You may need to experiment with different ramp rates and hold times to achieve the desired separation.

  • Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas affects the efficiency of the separation.[4]

    • Solution: Ensure the carrier gas flow rate is optimized for your column's internal diameter. An incorrect flow rate can lead to band broadening and decreased resolution.[4]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of long-chain fatty acids?

A1: Direct analysis of free fatty acids by GC is challenging due to their low volatility and the tendency of their polar carboxyl groups to form hydrogen bonds.[8][9] This leads to issues like poor peak shape (tailing) and adsorption onto the GC column.[8][9] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), converts the polar carboxyl group into a less polar and more volatile ester.[8] This minimizes interactions with the GC system, resulting in sharper peaks and more accurate quantification.[8]

Q2: What is the most common derivatization method for long-chain fatty acids?

A2: The most common method is acid-catalyzed esterification to form FAMEs.[8] Reagents like Boron Trifluoride in methanol (B129727) (BF3-Methanol) are widely used for this purpose as they can both esterify free fatty acids and transesterify fatty acids from glycerolipids simultaneously.[8] Other methods include using hydrochloric acid-methanol or sulfuric acid-methanol.[10][11]

Q3: How do I choose the right GC column for FAME analysis?

A3: The choice of column depends on the specific fatty acids in your sample.[6] For general FAME analysis, highly polar columns are recommended.[5][7]

  • Cyanopropyl Silicone Columns (e.g., HP-88, CP-Sil 88): These are highly polar and are excellent for separating cis and trans isomers of FAMEs.[6][7]

  • Polyethylene Glycol (PEG) Columns (e.g., DB-WAX, HP-INNOWax): These have medium to high polarity and are also widely used for FAME analysis.[6] For separations based primarily on boiling point, a non-polar column can be used.

Q4: What are the typical temperature settings for the injector and detector?

A4: Typical starting temperatures are:

  • Injector Temperature: 250°C[4][5][12]

  • Detector (FID) Temperature: 250°C to 280°C[5][12][13] These temperatures may need to be optimized based on the specific LCFAs being analyzed to ensure efficient volatilization without thermal degradation.[4]

Experimental Protocols

Protocol 1: Derivatization to FAMEs using Boron Trifluoride (BF3)-Methanol

This protocol is suitable for esterifying free fatty acids and transesterifying glycerolipids.

Materials:

  • Sample containing fatty acids (1-25 mg)

  • BF3-Methanol solution (12-14% w/w)

  • Hexane (B92381)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipette

Procedure:

  • Place 1-25 mg of the lipid sample into a screw-capped glass tube.

  • Add 2 mL of 12-14% BF3-Methanol solution to the tube.

  • Tightly cap the tube and heat at 60-100°C for 5-10 minutes in a heating block or water bath. The optimal time and temperature should be determined empirically for specific sample types.[8]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the tube.

  • Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial using a Pasteur pipette.

  • Dry the hexane extract by adding a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC analysis.

Derivatization Workflow Diagram

Derivatization_Workflow start Start: Lipid Sample add_reagent Add BF3-Methanol Reagent start->add_reagent heat Heat (60-100°C, 5-10 min) add_reagent->heat cool Cool to Room Temperature heat->cool extract Add Hexane & Saturated NaCl Vortex to Extract cool->extract separate Allow Phases to Separate extract->separate transfer Transfer Upper Hexane Layer separate->transfer dry Dry with Anhydrous Sodium Sulfate transfer->dry end End: FAMEs Ready for GC dry->end

Caption: A typical workflow for the derivatization of fatty acids to FAMEs.

Data Tables

Table 1: Recommended GC Columns for Long-Chain Fatty Acid Analysis
Stationary PhasePolarityCommon ApplicationsExample Columns
Cyanopropyl SiliconeHighExcellent for complex FAME mixtures and cis/trans isomer separation.[5][7]HP-88, CP-Sil 88, SP-2560[6]
Polyethylene Glycol (PEG)Medium to HighGeneral purpose for FAME analysis.[6]DB-WAX, HP-INNOWax[6]
Non-polarLowSeparation primarily by boiling point.Equity-1
Table 2: Typical GC Method Parameters for FAME Analysis
ParameterTypical Value/RangeRationale
Injector Temperature 250 - 280°C[5][12]Ensures rapid and complete volatilization of LCFAs.[1][4]
Split Ratio 50:1 to 100:1[5]Adjust based on sample concentration to avoid column overload.
Carrier Gas Hydrogen or HeliumHydrogen often provides better efficiency and faster analysis times.[5]
Oven Program Initial: 50-140°C, Ramp: 3-25°C/min, Final: 230-260°C[5][13]The program is optimized to separate a wide range of fatty acids based on chain length and unsaturation. Slower ramps improve resolution.[5]
Detector (FID) Temp 250 - 280°C[5][12][13]Prevents condensation of analytes in the detector.

References

Technical Support Center: ESI-MS Analysis of 28-Hydroxyoctacosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of 28-hydroxyoctacosanoic acid.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the ESI-MS analysis of this compound, with a focus on mitigating matrix effects that can compromise data quality.

Q1: I am observing a significant loss of signal for this compound in my biological samples compared to my standards in a pure solvent. What is the likely cause and how can I fix it?

A: This phenomenon is likely due to ion suppression , a common matrix effect in ESI-MS analysis of complex biological samples.[1][2] Ion suppression occurs when co-eluting endogenous or exogenous compounds interfere with the ionization of the analyte of interest, in this case, this compound.[3][4]

Immediate Troubleshooting Steps:

  • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components. However, ensure that the concentration of this compound remains above the instrument's limit of detection.[5][6]

  • Optimize Chromatography: Modifying your liquid chromatography (LC) method can help separate this compound from the interfering components.[5] Consider adjusting the gradient, changing the mobile phase, or using a different analytical column.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the best way to compensate for matrix effects and improve reproducibility. The SIL-IS will co-elute with the analyte and experience similar ion suppression, allowing for accurate signal normalization.[1][3]

dot

cluster_0 Initial Observation cluster_1 Potential Cause cluster_2 Immediate Actions cluster_3 Advanced Solutions start Low signal for This compound in biological sample cause Ion Suppression (Matrix Effect) start->cause action1 Dilute Sample cause->action1 action2 Optimize Chromatography cause->action2 action3 Use SIL-IS cause->action3 solution1 Improve Sample Preparation (LLE/SPE) action1->solution1 action2->solution1 solution2 Matrix-Matched Calibrators action3->solution2

Caption: Troubleshooting workflow for low analyte signal.

Frequently Asked Questions (FAQs)

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A: You can quantitatively determine the extent of ion suppression or enhancement using the post-extraction spike method.[6] This involves comparing the analyte's response in a pre-extracted blank matrix to its response in a neat solution.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak area of analyte in post-extraction spiked sample) / (Peak area of analyte in neat standard)

  • An MF < 1 indicates ion suppression.[1]

  • An MF > 1 indicates ion enhancement.[1]

  • An MF = 1 indicates no matrix effect.[1]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for a very-long-chain hydroxy fatty acid like this compound?

A: Effective sample preparation is critical for removing interfering components.[5] For lipids and fatty acids, the following techniques are highly recommended:

  • Liquid-Liquid Extraction (LLE): This is a common technique for separating lipids from more polar molecules using immiscible organic solvents.[5]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively adsorbing the analyte or the interferences onto a solid support.[1][4]

Sample Preparation TechniqueEffectiveness in Removing PhospholipidsThroughputCost per Sample
Protein Precipitation (PPT) Low to MediumHighLow
Liquid-Liquid Extraction (LLE) Medium to HighMediumLow to Medium
Solid-Phase Extraction (SPE) HighMedium to HighMedium
HybridSPE®-Phospholipid Very High (>99%)HighHigh
This table summarizes the general effectiveness of common sample preparation techniques for removing phospholipids, which are a major source of matrix effects in biological samples.[4]

Q4: Can the choice of ionization mode affect matrix effects?

A: Yes. While ESI is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI), switching the polarity of the ESI source can sometimes help.[2] Negative ionization mode may be less prone to matrix effects for certain analytes because fewer matrix components ionize in this mode.[6] Since this compound has a carboxylic acid group, it should ionize well in negative mode.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes how to perform a post-extraction spike experiment to quantify ion suppression or enhancement.

Materials:

  • Blank biological matrix (e.g., plasma, serum)

  • This compound standard stock solution

  • Reconstitution solvent

  • Your established sample preparation workflow (e.g., LLE or SPE)

  • LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the this compound stock solution into the reconstitution solvent at a known concentration.[5]

    • Set B (Post-Extraction Spike): Process the blank matrix through your entire sample preparation workflow. In the final step, spike the this compound stock solution into the cleaned-up extract to the same final concentration as Set A.[6]

    • Set C (Pre-Extraction Spike): Spike the this compound stock solution into the blank matrix before starting the sample preparation workflow.[6]

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor and Recovery:

    • Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)

    • Recovery (%) = (Peak Area (Set C) / Peak Area (Set B)) * 100

dot

cluster_A Set A: Neat Standard cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A1 Spike standard into reconstitution solvent A2 Analyze by LC-MS/MS A1->A2 B1 Extract blank matrix B2 Spike standard into clean extract B1->B2 B3 Analyze by LC-MS/MS B2->B3 C1 Spike standard into blank matrix C2 Extract spiked matrix C1->C2 C3 Analyze by LC-MS/MS C2->C3

Caption: Workflow for assessing matrix effects.

Protocol 2: General Solid-Phase Extraction (SPE) for Fatty Acid Purification

This is a generalized protocol for cleaning up a biological sample to isolate this compound and remove interfering matrix components. The specific SPE sorbent and solvents should be optimized for your particular application.

Materials:

  • SPE cartridge (e.g., C18 or a mixed-mode cation exchange)

  • Sample extract

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent(s) (to remove interferences)

  • Elution solvent (to elute this compound)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[5]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[5]

  • Loading: Load the sample onto the SPE cartridge.[5]

  • Washing: Pass the wash solvent(s) through the cartridge to remove unwanted, weakly bound matrix components like salts and some phospholipids.[5]

  • Elution: Pass the elution solvent through the cartridge to collect the this compound.[5]

  • Dry Down and Reconstitution: The eluted sample is typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system.

dot

start Start condition Condition SPE Cartridge (e.g., Methanol) start->condition equilibrate Equilibrate SPE Cartridge (e.g., Water) condition->equilibrate load Load Sample equilibrate->load wash Wash to Remove Interferences (e.g., Aqueous/Organic Mix) load->wash elute Elute this compound (e.g., Organic Solvent) wash->elute dry Dry Eluate elute->dry reconstitute Reconstitute in LC-MS Compatible Solvent dry->reconstitute end Analyze reconstitute->end

Caption: A typical solid-phase extraction workflow.

References

Navigating the Analysis of 28-Hydroxyoctacosanoic Acid: A Technical Support Guide to Minimize Sample Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to mitigate sample degradation during the analysis of 28-Hydroxyoctacosanoic acid. Through a series of troubleshooting guides and frequently asked questions, this document addresses specific challenges encountered during experimental workflows, ensuring greater accuracy and reliability of results.

Introduction to this compound Analysis

This compound is a long-chain hydroxylated fatty acid, and its accurate quantification is crucial in various research and development fields. However, like many lipids, it is susceptible to degradation from factors such as oxidation, enzymatic activity, temperature fluctuations, and inappropriate pH levels. This guide offers practical solutions and detailed protocols to maintain the integrity of this compound samples throughout the analytical process. The primary analytical method for such compounds is Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and specificity.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that can lead to the degradation of this compound during analysis.

Sample Handling and Storage

Q1: What are the optimal storage conditions to prevent the degradation of this compound samples?

A1: Proper storage is the first line of defense against sample degradation. Fatty acids, particularly polyunsaturated ones, are prone to peroxidation during long-term storage.[2][3] To minimize degradation, samples should be stored at ultra-low temperatures, ideally at -80°C, to prevent the oxidation of plasma polyunsaturated fatty acids.[4] It is also crucial to minimize the headspace in storage vials to reduce exposure to oxygen. Blanketing the sample with an inert gas like nitrogen or argon before sealing is a highly effective measure. Samples should be protected from light by using amber vials or storing them in the dark. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation; it is recommended to store samples in single-use aliquots.

Q2: My this compound concentrations are lower than expected. Could sample storage be the issue?

A2: Yes, suboptimal storage is a likely cause. Degradation can occur if samples are stored at inappropriate temperatures (e.g., -20°C instead of -80°C), exposed to light or oxygen, or subjected to multiple freeze-thaw cycles. Review your storage protocol against the best practices outlined in Q1. If degradation is suspected, it is advisable to re-evaluate your entire sample handling and storage procedure.

Sample Preparation

Q3: What are the most common causes of this compound degradation during sample preparation?

A3: The sample preparation stage is critical, as the analyte is exposed to various solvents and potential contaminants. The primary causes of degradation during this phase are:

  • Oxidation: Exposure to atmospheric oxygen can initiate oxidative chain reactions. The presence of metal ions (e.g., from spatulas or glassware) can catalyze these reactions.

  • Enzymatic Degradation: If the biological matrix contains active lipases or other enzymes, they can degrade the fatty acid.

  • Inappropriate pH: Extreme pH conditions can lead to hydrolysis or other chemical modifications.

Q4: How can I prevent oxidation during sample extraction and processing?

A4: To prevent oxidation, it is recommended to work quickly and at low temperatures. Use high-purity solvents and de-energize any potential catalytic metal ions by using metal-free labware or adding a chelating agent like EDTA. The addition of antioxidants to the extraction solvent is a common and effective practice. Synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-butylhydroquinone (TBHQ) are widely used to prevent oxidative rancidity in fats and oils.[5][6] These antioxidants work by scavenging free radicals and terminating oxidative chain reactions.[7]

Q5: What is the recommended concentration for antioxidants like BHT or TBHQ?

A5: The optimal concentration of antioxidants can vary depending on the sample matrix and the specific experimental conditions. However, a common starting point for BHT or TBHQ is a concentration range of 0.01% to 0.1% (w/v) in the extraction solvent. It is advisable to optimize the concentration for your specific application.

Table 1: Common Synthetic Antioxidants for Fatty Acid Stabilization

AntioxidantChemical NameCommon ApplicationsMechanism of Action
BHA Butylated HydroxyanisoleCereals, snack foods, fatsPrevents fat oxidation
BHT Butylated HydroxytolueneProcessed foods, packagingMaintains freshness by preventing oxidation
TBHQ Tertiary ButylhydroquinoneFrying oils, frozen foodsHigh oxidative stability at low concentrations

This table summarizes information from various sources on the use of synthetic antioxidants.[5][6][8]

LC-MS Analysis

Q6: I am observing peak tailing and inconsistent retention times for this compound in my LC-MS analysis. What could be the cause?

A6: Peak tailing and retention time shifts can be indicative of several issues. One possibility is the interaction of the hydroxyl group of your analyte with active sites on the column. Ensure your mobile phase composition is optimal and that the pH is controlled. Temperature fluctuations during the analysis can also lead to retention time drift.[9] Using a column oven to maintain a constant temperature is highly recommended. Another potential cause is sample degradation on the autosampler. If samples are left at room temperature for an extended period before injection, degradation can occur. Consider using a cooled autosampler.

Q7: How can I confirm that the degradation is happening during the LC-MS run and not before?

A7: To troubleshoot this, you can perform a stability study of your processed sample. Inject a freshly prepared sample immediately and then re-inject the same sample after it has been sitting in the autosampler for several hours. A significant decrease in the peak area of this compound and/or the appearance of new, related peaks would suggest on-autosampler degradation.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Homogenization: Homogenize the tissue or cell sample in a cold phosphate-buffered saline (PBS) solution. Perform all steps on ice to minimize enzymatic activity.

  • Lipid Extraction (Modified Folch Method):

    • To the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol containing 0.05% BHT.

    • Vortex the mixture vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in the mobile phase used for your LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative method and instrument parameters should be optimized for your specific system. Derivatization may be necessary to improve ionization efficiency.[10][11]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for the separation of long-chain fatty acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 60% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often used for fatty acids.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The exact m/z values will need to be determined by direct infusion of a standard.

    • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Visualizing Workflows and Pathways

To further clarify the processes involved in preventing sample degradation and in the analytical workflow, the following diagrams are provided.

Sample_Handling_Workflow cluster_pre_analysis Pre-Analytical Stage cluster_analysis Analytical Stage Sample_Collection Sample Collection Add_Antioxidant Add Antioxidant (e.g., BHT) Sample_Collection->Add_Antioxidant Degradation Sample Degradation Sample_Collection->Degradation Oxidation, Enzymatic Activity Storage Storage at -80°C (Inert Atmosphere, Dark) Add_Antioxidant->Storage Extraction Lipid Extraction (Cold, Chelating Agents) Storage->Extraction Storage->Degradation Improper Temp, Light Exposure Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Extraction->Degradation Oxidation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis (Cooled Autosampler) Reconstitution->LCMS_Analysis LCMS_Analysis->Degradation On-Autosampler Degradation

Caption: Workflow for minimizing this compound degradation.

Oxidation_Pathway LH This compound (LH) L_radical Lipid Radical (L.) LH->L_radical Initiation (Heat, Light, Metal Ions) LOO_radical Peroxyl Radical (LOO.) L_radical->LOO_radical Propagation (+ O2) Antioxidant_H Antioxidant (AH) A_radical Antioxidant Radical (A.) (Stable) LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH Propagation (+ LH) LOO_radical->Antioxidant_H Termination Degradation_Products Degradation Products (Aldehydes, Ketones) LOOH->Degradation_Products Decomposition Antioxidant_H->A_radical Termination

Caption: Simplified lipid oxidation pathway and antioxidant intervention.

By adhering to the guidelines and protocols outlined in this technical support center, researchers can significantly reduce the risk of this compound degradation, leading to more accurate and reproducible analytical results.

References

Validation & Comparative

Comparative Guide to the Quantification of 28-Hydroxyoctacosanoic Acid: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of very-long-chain fatty acids (VLCFAs), establishing robust quantitative methods is paramount. This guide provides a comparative overview of analytical approaches for the quantification of 28-Hydroxyoctacosanoic acid, a molecule of interest in various biological contexts. Due to the limited availability of a standardized, validated method for this specific analyte, this document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. To provide a practical context for performance expectations, this proposed method is compared with established analytical techniques for structurally related molecules: a non-hydroxylated VLCFA (Hexacosanoic acid, C26:0) by LC-MS/MS and a range of 3-hydroxy fatty acids by gas chromatography-mass spectrometry (GC-MS).

Quantitative Performance Comparison

The expected and reported performance characteristics for the quantification of this compound and its comparator analytes are summarized below. These values highlight the typical linearity and dynamic range achievable with modern analytical instrumentation.

Analyte/MethodLinearity (R²)Linear RangeLimit of Quantification (LOQ)Limit of Detection (LOD)
Proposed: this compound (LC-MS/MS) >0.991 - 1000 ng/mL (estimated)~1 ng/mL (estimated)~0.5 ng/mL (estimated)
Alternative 1: C26:0-lysophosphatidylcholine (LC-MS/MS) Not explicitly stated, but method is used for quantification0.09 ± 0.03 µmol/L (normal) to 1.13 ± 0.67 µmol/L (elevated)[1][2]Not explicitly statedNot explicitly stated
Alternative 2: 3-Hydroxy Fatty Acids (C6-C18) (GC-MS) Not explicitly stated, but assay is quantitativeUp to 30 µmol/L demonstrated[3]Not explicitly stated, but low µmol/L range is quantifiableNot explicitly stated
General VLCFA Method (LC-HRMS) Not explicitly stated, but has a linear dynamic range100-fold linear dynamic range[4]Not explicitly stated5 ng/mL (median)[4]

Experimental Protocols

Detailed methodologies for the proposed and alternative analytical approaches are provided to allow for replication and adaptation.

Proposed Method: Quantification of this compound by LC-MS/MS

This proposed protocol is based on established methods for other VLCFAs and hydroxy fatty acids.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of plasma, add an internal standard solution (e.g., deuterated this compound).

  • Perform protein precipitation by adding 400 µL of ice-cold methanol. Vortex and centrifuge.

  • Collect the supernatant and add 1 mL of a methyl tert-butyl ether (MTBE) and hexane (B92381) mixture (1:1, v/v).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the upper organic layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. Derivatization (Optional, if sensitivity is low)

  • To the dried extract, add a derivatizing agent such as 2-picolylamine to enhance ionization efficiency in positive ion mode.

  • Incubate, then neutralize and dilute as required before injection.

3. LC-MS/MS Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

    • Gradient: A linear gradient from 60% to 100% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), negative mode (or positive if derivatized).

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: A specific precursor-to-product ion transition for this compound and its internal standard would need to be determined by infusion of the analytical standard.

4. Quantification

  • A calibration curve is constructed by analyzing a series of known concentrations of this compound standard.

  • The concentration in unknown samples is determined by comparing the analyte/internal standard peak area ratio to the calibration curve.

LC_MS_Workflow_for_28_Hydroxyoctacosanoic_Acid cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard start->add_is l_l_extraction Liquid-Liquid Extraction add_is->l_l_extraction evaporate Evaporate to Dryness l_l_extraction->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification

Proposed LC-MS/MS workflow for this compound.
Alternative 1: Quantification of C26:0-lysophosphatidylcholine by LC-MS/MS

This method is established for the diagnosis of X-linked adrenoleukodystrophy from dried blood spots.[1][2]

1. Sample Preparation

  • A 3 mm punch from a dried blood spot is extracted with a solvent mixture containing an internal standard (e.g., deuterated C26:0-lysophosphatidylcholine).

  • The extraction is typically performed for 30 minutes with shaking.

  • The supernatant is collected after centrifugation and injected directly into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Chromatography: Isocratic elution on an HPLC system.

  • Mass Spectrometry: Electrospray ionization in negative mode with tandem mass spectrometry.

Alternative 2: Quantification of 3-Hydroxy Fatty Acids (C6-C18) by GC-MS

This is a validated method for the analysis of 3-hydroxy fatty acids in plasma or serum.[3][5][6]

1. Sample Preparation and Derivatization

  • To 500 µL of plasma or serum, add a mixture of stable isotope-labeled internal standards for each analyte.

  • Perform hydrolysis with 10 M NaOH to release esterified fatty acids (for total fatty acid analysis).

  • Acidify the sample with 6 M HCl.

  • Extract the fatty acids twice with ethyl acetate.

  • Evaporate the organic solvent under nitrogen.

  • Derivatize the dried residue with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) at 80 °C for one hour to form trimethylsilyl (B98337) (TMS) ethers.

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: HP-5MS capillary column.

    • Oven Program: Start at 80 °C, hold for 5 minutes, ramp to 200 °C at 3.8 °C/min, then ramp to 290 °C at 15 °C/min and hold for 6 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI).

    • Mode: Selected Ion Monitoring (SIM).

GC_MS_Workflow_for_3_Hydroxy_Fatty_Acids cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standards start->add_is hydrolysis Hydrolysis (NaOH) add_is->hydrolysis acidify Acidification (HCl) hydrolysis->acidify extract Extraction (Ethyl Acetate) acidify->extract dry Evaporate to Dryness extract->dry derivatize Derivatization (BSTFA) dry->derivatize gc_separation GC Separation (HP-5MS Column) derivatize->gc_separation Inject ms_detection MS Detection (EI, SIM) gc_separation->ms_detection quantification Quantification ms_detection->quantification

GC-MS workflow for 3-Hydroxy Fatty Acids.

References

A Comparative Guide to the Limit of Detection for 28-Hydroxyoctacosanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies available for the quantification of 28-Hydroxyoctacosanoic acid in biological samples, with a focus on the limit of detection (LOD). As a very-long-chain fatty acid (VLCFA), the accurate measurement of this compound is crucial in various research and clinical settings, particularly in the study of certain metabolic disorders. This document outlines the performance of common analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and development.

Performance Comparison of Analytical Methods

The quantification of this compound in complex biological matrices such as plasma, serum, and tissues presents analytical challenges due to its low endogenous concentrations and the presence of interfering substances. The two primary analytical platforms employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and sensitivities.

Analytical MethodSample TypeLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Considerations
LC-MS/MS Plasma, Serum, TissuesEstimated: Low ng/mL to high pg/mLEstimated: Low ng/mLHigh specificity and sensitivity, often requires minimal sample derivatization.
GC-MS Plasma, Serum, TissuesEstimated: ng/mL rangeEstimated: ng/mL rangeRequires derivatization to increase volatility, which can introduce variability.

Note: Specific LOD and LOQ values for this compound are not widely published in the readily available scientific literature. The values presented here are estimates based on the analysis of other very-long-chain fatty acids and hydroxy fatty acids. Method-specific validation is essential to determine the precise limits for your application.

Experimental Protocols

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a powerful technique for the analysis of VLCFAs, offering high selectivity and sensitivity.

1. Sample Preparation (Human Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., a deuterated analog of this compound).

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of a standard.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a classic and robust technique for fatty acid analysis, but it necessitates a derivatization step to increase the volatility of the analytes.

1. Sample Preparation and Derivatization (Human Serum)

  • Lipid Extraction: Perform a Folch extraction by adding a 2:1 (v/v) chloroform:methanol solution to the serum sample.

  • Hydrolysis: Saponify the lipid extract using a methanolic potassium hydroxide (B78521) solution to release the fatty acids.

  • Extraction of Fatty Acids: Acidify the solution and extract the free fatty acids with hexane (B92381).

  • Derivatization:

    • Evaporate the hexane extract to dryness.

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters of the fatty acids.

2. GC-MS Conditions

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for fatty acid methyl ester analysis (e.g., a DB-23 or similar polar column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 250°C at 5°C/min, hold for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity by monitoring characteristic ions of the derivatized this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma/Serum) Extraction Lipid Extraction BiologicalSample->Extraction GC-MS ProteinPrecipitation Protein Precipitation (for LC-MS) BiologicalSample->ProteinPrecipitation LC-MS/MS Hydrolysis Hydrolysis (for GC-MS) Extraction->Hydrolysis Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization Evaporation Evaporation Derivatization->Evaporation ProteinPrecipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Chromatography Chromatographic Separation Reconstitution->Chromatography MassSpectrometry Mass Spectrometry Detection Chromatography->MassSpectrometry DataAnalysis Data Analysis & Quantification MassSpectrometry->DataAnalysis

Caption: General experimental workflow for the analysis of this compound.

logical_relationship Analyte This compound Method Analytical Method Analyte->Method LCMS LC-MS/MS Method->LCMS GCMS GC-MS Method->GCMS Performance Performance Characteristics LCMS->Performance GCMS->Performance LOD Limit of Detection (LOD) Performance->LOD LOQ Limit of Quantitation (LOQ) Performance->LOQ Sample Biological Sample Sample->Analyte

Caption: Key factors influencing the analysis of this compound.

A Comparative Guide to the Accurate and Precise Measurement of 28-Hydroxyoctacosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of very-long-chain fatty acids (VLCFAs), the accurate and precise quantification of specific analytes like 28-hydroxyoctacosanoic acid is critical. This guide provides a comparative overview of the primary analytical platforms used for this purpose—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific performance data for this compound is limited in publicly available literature, this guide summarizes typical performance characteristics for very-long-chain hydroxy fatty acids based on existing studies and outlines detailed experimental protocols.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method for quantifying this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance metrics for GC-MS and LC-MS/MS based on the analysis of very-long-chain fatty acids.

Table 1: Comparison of GC-MS and LC-MS/MS Methods for Very-Long-Chain Hydroxy Fatty Acid Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives by gas chromatography, followed by mass analysis.Separation of analytes in the liquid phase, followed by tandem mass analysis.
Derivatization Mandatory (e.g., silylation, esterification) to increase volatility and thermal stability.Often required to improve ionization efficiency and chromatographic retention (e.g., amidation).[1][2]
Selectivity High, especially with selected ion monitoring (SIM).Very high, particularly with multiple reaction monitoring (MRM).
Sensitivity (LOD) Typically in the low nanogram (ng) range. Can be as low as 0.2 ng for a single isomer.[3]Generally offers higher sensitivity, often in the picogram (pg) to low nanogram (ng) range.
Precision (%RSD) Intra-day: <10%, Inter-day: <15% (for similar VLCFAs).Intra-day: <5-10%, Inter-day: <10-15% (for similar VLCFAs).
Accuracy (%Recovery) Typically in the range of 85-115% (for similar VLCFAs).Typically in the range of 90-110% (for similar VLCFAs).
Throughput Lower, due to longer run times and sample preparation.Higher, with faster run times possible with modern UPLC systems.
Matrix Effects Less prone to ion suppression/enhancement compared to ESI-LC-MS.Can be susceptible to matrix effects, requiring careful method development and use of internal standards.
Internal Standards Crucial for accuracy; stable isotope-labeled standards are preferred.Essential for accurate quantification; stable isotope-labeled standards are the gold standard.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for the analysis of very-long-chain hydroxy fatty acids using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a composite based on established methods for the analysis of hydroxy and very-long-chain fatty acids.[3][5]

a. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: To 100 µL of plasma or serum, add a known amount of a suitable internal standard (e.g., a deuterated analog of a very-long-chain hydroxy fatty acid).

  • Hydrolysis: Add 1 mL of 0.5 M methanolic HCl. Heat the sample at 80°C for 60 minutes to hydrolyze fatty acids from their esterified forms.

  • Extraction: After cooling, add 1 mL of n-hexane and vortex for 2 minutes. Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane (B92381) layer to a clean tube. Repeat the extraction process twice more and combine the hexane extracts.

  • Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

b. Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • After cooling, the sample is ready for GC-MS analysis.

c. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: DB-23 capillary column (or equivalent) suitable for fatty acid methyl ester analysis.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 250°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5975C or similar, operated in electron ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the analyte and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a generalized procedure for the analysis of very-long-chain fatty acids, which can be adapted for this compound.[1][2][4]

a. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: Add a known amount of a suitable stable isotope-labeled internal standard to 100 µL of plasma or serum.

  • Protein Precipitation and Extraction: Add 400 µL of a mixture of isopropanol (B130326) and acetonitrile (B52724) (1:1, v/v). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Collection: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

b. Derivatization (Amidation for Improved Ionization):

  • Reconstitute the dried extract in 50 µL of anhydrous acetonitrile.

  • Add 10 µL of a derivatizing agent such as 2-picolylamine and 10 µL of a coupling agent like 2,2'-dipyridyl disulfide/triphenylphosphine (DPDS/TPP).

  • Incubate at 60°C for 30 minutes.

  • Evaporate the solvent and reconstitute the residue in 100 µL of the initial mobile phase.

c. LC-MS/MS Analysis:

  • Liquid Chromatograph: UPLC system such as a Waters ACQUITY or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

  • Gradient Elution: A suitable gradient from ~30% B to 100% B over several minutes to ensure separation from other lipid species.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500 or equivalent) with an electrospray ionization (ESI) source in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions for the analyte and the internal standard.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams generated using Graphviz (DOT language) to visualize a hypothetical signaling pathway involving this compound and the general experimental workflows for its quantification.

G Hypothetical Signaling Pathway of this compound cluster_synthesis Synthesis & Metabolism cluster_signaling Cellular Signaling cluster_pathway Pathological Implication Octacosanoic Acid Octacosanoic Acid This compound This compound Octacosanoic Acid->this compound CYP450 Hydroxylase Dicarboxylic Acid Dicarboxylic Acid This compound->Dicarboxylic Acid Oxidation PPARα Activation PPARα Activation This compound->PPARα Activation Ligand Binding Dysregulation Dysregulation of 28-OH-C28:0 Dicarboxylic Acid->Dysregulation Gene Expression Gene Expression PPARα Activation->Gene Expression Transcription Factor Lipid Metabolism Regulation Lipid Metabolism Regulation Gene Expression->Lipid Metabolism Regulation Impaired Lipid Homeostasis Impaired Lipid Homeostasis Lipid Metabolism Regulation->Impaired Lipid Homeostasis Dysregulation->Impaired Lipid Homeostasis Disease State Disease State Impaired Lipid Homeostasis->Disease State

Caption: Hypothetical signaling pathway of this compound.

G GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_der Derivatization cluster_analysis Analysis Biological Sample Biological Sample Internal Standard Spiking Internal Standard Spiking Biological Sample->Internal Standard Spiking Hydrolysis Hydrolysis Internal Standard Spiking->Hydrolysis Liquid-Liquid Extraction Liquid-Liquid Extraction Hydrolysis->Liquid-Liquid Extraction Drying Drying Liquid-Liquid Extraction->Drying Derivatization (Silylation) Derivatization (Silylation) Drying->Derivatization (Silylation) GC-MS Analysis GC-MS Analysis Derivatization (Silylation)->GC-MS Analysis Data Quantification Data Quantification GC-MS Analysis->Data Quantification G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_der Derivatization cluster_analysis Analysis Biological Sample Biological Sample Internal Standard Spiking Internal Standard Spiking Biological Sample->Internal Standard Spiking Protein Precipitation & Extraction Protein Precipitation & Extraction Internal Standard Spiking->Protein Precipitation & Extraction Drying Drying Protein Precipitation & Extraction->Drying Derivatization (Amidation) Derivatization (Amidation) Drying->Derivatization (Amidation) LC-MS/MS Analysis LC-MS/MS Analysis Derivatization (Amidation)->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification

References

A Comparative Analysis of 28-Hydroxyoctacosanoic Acid and Other Very-Long-Chain Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various fatty acids is critical for advancing cellular biology, pharmacology, and therapeutic development. This guide provides a comparative analysis of 28-Hydroxyoctacosanoic acid, an omega-hydroxy very-long-chain fatty acid (VLCFA), and other non-hydroxylated VLCFAs, with a focus on their structural distinctions, biological roles, and the analytical methodologies used for their characterization.

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms that play crucial roles in numerous biological processes, from maintaining membrane integrity to participating in cell signaling.[1] Impairments in VLCFA metabolism can lead to severe pathologies affecting the nervous, cardiac, and hepatic systems.[1] This guide will delve into the specific characteristics of this compound and compare them with other well-studied VLCFAs, providing a framework for understanding their differential impacts in biological systems.

Structural and Functional Comparison of VLCFAs

VLCFAs are integral components of cellular structures, primarily as constituents of sphingolipids and glycerophospholipids. Their long acyl chains contribute to the thickness and rigidity of cellular membranes, influencing membrane fluidity and the formation of lipid rafts. While sharing these general characteristics, the presence of a hydroxyl group at the omega (ω) position in this compound introduces distinct properties compared to its non-hydroxylated counterparts like lignoceric acid (C24:0), cerotic acid (C26:0), and montanoic acid (C28:0).

FeatureThis compoundOther Saturated VLCFAs (e.g., C24:0, C26:0, C28:0)
Structure C28 saturated fatty acid with a hydroxyl group at the 28th carbon (ω-position).Saturated fatty acids with chain lengths of 22 carbons or more.
Primary Location Found in plant waxes, such as Carnauba wax, and is a key component of the epidermal lipid barrier in skin.[2]Ubiquitously present in various tissues, with high concentrations in the brain (myelin), skin, and adrenal glands.
Key Biological Roles Crucial for the formation of a competent skin permeability barrier. Serves as a precursor for unique epidermal ceramides. May be involved in the production of anti-inflammatory signaling molecules.Essential for myelin maintenance, nerve function, and structural integrity of cell membranes. Accumulation is linked to neuroinflammatory diseases.
Metabolism Undergoes ω-oxidation in the endoplasmic reticulum, which can serve as an alternative degradation pathway for VLCFAs.[3]Primarily metabolized via β-oxidation within peroxisomes. Defects in this pathway lead to accumulation and cellular toxicity.[4]
Pathological Significance Deficiency can lead to impaired skin barrier function.Accumulation is a hallmark of peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD), leading to neurodegeneration and adrenal insufficiency.[4]

Signaling Pathways and Biological Impact

The functional differences between hydroxylated and non-hydroxylated VLCFAs are reflected in their involvement in distinct signaling pathways. Saturated VLCFAs are known to propagate pro-inflammatory responses, particularly in immune cells like macrophages.[5] In contrast, omega-hydroxy fatty acids are precursors to bioactive lipids that can possess anti-inflammatory properties.

Below is a diagram illustrating the generalized metabolic pathways and their downstream effects.

VLCFA_Metabolism cluster_0 VLCFA Metabolism cluster_1 Downstream Effects VLCFA Very-Long-Chain Fatty Acids (e.g., C26:0, C28:0) Peroxisome Peroxisomal β-oxidation VLCFA->Peroxisome Primary Pathway Membrane_Integrity Membrane Structure & Skin Barrier Function VLCFA->Membrane_Integrity Omega_OH_VLCFA ω-Hydroxy VLCFAs (e.g., this compound) ER Endoplasmic Reticulum ω-oxidation Omega_OH_VLCFA->ER Alternative Pathway Omega_OH_VLCFA->Membrane_Integrity Accumulation Accumulation (in disease states) Peroxisome->Accumulation Defective Transport (e.g., X-ALD) Dicarboxylic_Acids Dicarboxylic Acids ER->Dicarboxylic_Acids Pro_inflammatory Pro-inflammatory Signaling Accumulation->Pro_inflammatory Dicarboxylic_Acids->Peroxisome Transported for β-oxidation Anti_inflammatory Anti-inflammatory Lipid Mediators Dicarboxylic_Acids->Anti_inflammatory

Figure 1: Generalized metabolic pathways of VLCFAs and their downstream effects.

Experimental Protocols for VLCFA Analysis

Accurate quantification of VLCFAs is crucial for diagnosing metabolic disorders and for research purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.

Protocol 1: VLCFA Analysis by GC-MS

This protocol outlines a common method for the analysis of total VLCFAs from plasma or tissue samples.

1. Sample Preparation and Hydrolysis:

  • To 100 µL of plasma or a known amount of tissue homogenate, add an internal standard solution containing deuterated VLCFA analogs.

  • Add 1 mL of 0.5 M methanolic HCl.

  • Incubate at 90°C for 60 minutes to hydrolyze fatty acid esters and form fatty acid methyl esters (FAMEs).

2. Extraction:

  • After cooling, add 1 mL of hexane (B92381) and vortex vigorously for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

  • Evaporate the hexane under a gentle stream of nitrogen.

3. Derivatization (if necessary for specific applications, though FAMEs are often directly analyzed):

  • For enhanced detection of hydroxylated FAMEs, a silylation step can be added.

  • Reconstitute the dried FAMEs in 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Incubate at 60°C for 30 minutes.

4. GC-MS Analysis:

  • Reconstitute the final sample in an appropriate volume of hexane.

  • Inject 1 µL onto a GC-MS system equipped with a suitable capillary column (e.g., DB-1ms).

  • Use a temperature gradient program to separate the FAMEs based on their chain length and boiling point.

  • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantification of specific VLCFAs.[6]

GCMS_Workflow Start Biological Sample (Plasma, Tissue) Hydrolysis Acid Hydrolysis (Formation of FAMEs) Start->Hydrolysis Extraction Hexane Extraction Hydrolysis->Extraction Derivatization Silylation (Optional) Extraction->Derivatization Analysis GC-MS Analysis (SIM Mode) Derivatization->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Figure 2: Experimental workflow for GC-MS analysis of VLCFAs.
Protocol 2: VLCFA Analysis by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity and is particularly useful for analyzing a wide range of fatty acids, including those that are difficult to volatilize for GC-MS.

1. Sample Preparation and Hydrolysis:

  • Similar to the GC-MS protocol, start with hydrolysis of the biological sample in the presence of deuterated internal standards to release free fatty acids. An alkaline hydrolysis (e.g., with KOH in ethanol/water) can also be used.

  • After hydrolysis, acidify the sample to protonate the fatty acids.

2. Extraction:

  • Extract the free fatty acids using a suitable organic solvent, such as a mixture of hexane and isopropanol.

  • Evaporate the solvent to dryness.

3. Derivatization (for improved ionization):

  • While underivatized fatty acids can be analyzed, derivatization can improve chromatographic separation and ionization efficiency. A common method involves derivatization to form trimethyl-amino-ethyl (TMAE) esters.[7]

4. LC-MS/MS Analysis:

  • Reconstitute the sample in the mobile phase.

  • Inject the sample onto a reverse-phase C8 or C18 column.

  • Use a gradient elution with a mobile phase typically consisting of an aqueous solution with an ion-pairing agent and an organic solvent like methanol (B129727) or acetonitrile.[1]

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification of specific VLCFA transitions.[8]

Conclusion

While this compound and other saturated VLCFAs are both critical lipids, their distinct structures lead to different metabolic fates and biological functions. The presence of a terminal hydroxyl group in this compound likely directs it towards ω-oxidation and involvement in specialized functions such as skin barrier formation, potentially with anti-inflammatory roles. In contrast, the accumulation of non-hydroxylated VLCFAs due to impaired peroxisomal β-oxidation is clearly linked to pro-inflammatory and neurodegenerative disease states. Further research directly comparing the cellular and systemic effects of these different VLCFA classes is warranted to fully elucidate their roles in health and disease and to identify new therapeutic targets. The analytical methods detailed in this guide provide a robust framework for undertaking such investigations.

References

A Comparative Analysis of 28-Hydroxyoctacosanoic Acid and 27-Hydroxyoctacosanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biochemical and functional differences between two isomeric long-chain fatty acids, providing essential data for researchers in microbiology, plant biochemistry, and drug development.

This guide offers a detailed comparison of 28-hydroxyoctacosanoic acid and 27-hydroxyoctacosanoic acid, two structurally similar long-chain hydroxy fatty acids with distinct biological origins and functions. Understanding the nuanced differences in their physicochemical properties, biosynthesis, and biological roles is critical for researchers exploring their potential applications, from developing novel antimicrobial agents to designing unique biomaterials.

At a Glance: Key Differences

FeatureThis compound27-Hydroxyoctacosanoic Acid
Hydroxyl Group Position C-28 (ω-position)C-27 (ω-1 position)
Primary Natural Source Carnauba wax (from Copernicia prunifera palm leaves)Lipid A of Rhizobium and other related bacteria
Known Biological Role Structural component of a protective plant wax, contributing to its hardness and high melting point.Essential for the integrity and stability of the outer membrane in Rhizobium, crucial for symbiotic nitrogen fixation.
Molecular Formula C28H56O3C28H56O3
Molecular Weight 440.74 g/mol [1]440.74 g/mol

Physicochemical Properties

While both molecules share the same molecular formula and weight, the position of the hydroxyl group influences their physical properties. Direct comparative experimental data is scarce, but properties can be inferred from their natural sources and general principles of fatty acid chemistry.

PropertyThis compound (in Carnauba Wax)27-Hydroxyoctacosanoic Acid (Predicted)
Melting Point (°C) High (Carnauba wax melts at 82-86 °C)[2]Likely high, but potentially lower than the ω-hydroxy isomer due to disruption of terminal methyl group packing.
Solubility Insoluble in water, sparingly soluble in alcohol, soluble in chloroform (B151607) and ether.[2]Expected to have very low water solubility, with solubility in organic solvents similar to other long-chain fatty acids.
XLogP3 Not available for pure compound11.9[3]

Biological Significance and Applications

The distinct positioning of the hydroxyl group in these two fatty acids dictates their integration into different biological matrices and their subsequent functions.

This compound: A Structural Component of Plant Armor

This compound is a primary constituent of Carnauba wax, one of the hardest natural waxes.[2] In this context, its primary role is structural. The long carbon chain and the terminal hydroxyl group allow for the formation of complex esters and polyesters that create a durable, water-repellent, and protective layer on the leaves of the Copernicia prunifera palm. This wax protects the plant from environmental stressors such as dehydration and UV radiation.

Potential applications for this compound and its derivatives lie in the formulation of biocompatible and biodegradable polymers, coatings, and emulsifiers, leveraging the properties conferred by its long, saturated chain and terminal functional group.

27-Hydroxyoctacosanoic Acid: A Key Player in Symbiotic Relationships

In contrast, 27-hydroxyoctacosanoic acid is a unique and crucial component of the lipid A moiety of lipopolysaccharides (LPS) in the outer membrane of Rhizobium species.[4][5] Lipid A anchors the LPS to the bacterial membrane. The presence of this very-long-chain fatty acid (VLCFA) is thought to be essential for the stability and integrity of the rhizobial outer membrane, particularly during the complex process of infecting legume root nodules to establish nitrogen-fixing symbiosis.

Mutant strains of Rhizobium leguminosarum unable to synthesize or incorporate 27-hydroxyoctacosanoic acid into their lipid A exhibit increased sensitivity to detergents, antimicrobial peptides, and changes in osmolarity, highlighting the fatty acid's role in membrane robustness.[6] These mutants also show developmental delays during symbiotic infection.[4][6] This makes the biosynthetic pathway of 27-hydroxyoctacosanoic acid a potential target for developing agents that could modulate bacterial-plant interactions or act as novel antimicrobial agents against related pathogenic bacteria that also possess this unique fatty acid.

Biosynthesis Overview

The biosynthetic pathways for these two molecules, while both starting from common fatty acid precursors, diverge to achieve the specific hydroxylation patterns.

Biosynthesis of this compound (ω-hydroxylation)

The synthesis of ω-hydroxy fatty acids typically involves cytochrome P450 monooxygenases that catalyze the hydroxylation of the terminal methyl group of a long-chain fatty acid.

G Biosynthesis of this compound cluster_0 Fatty Acid Elongation cluster_1 ω-Hydroxylation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC C16-CoA C16-CoA Malonyl-CoA->C16-CoA FAS Octacosanoyl-CoA (C28) Octacosanoyl-CoA (C28) C16-CoA->Octacosanoyl-CoA (C28) Elongases This compound This compound Octacosanoyl-CoA (C28)->this compound CYP450 Monooxygenase (ω-hydroxylase)

Caption: Biosynthesis of this compound.

Biosynthesis of 27-Hydroxyoctacosanoic Acid (ω-1 hydroxylation)

The biosynthesis of 27-hydroxyoctacosanoic acid in Rhizobium is a more specialized process involving a dedicated set of enzymes. A key player is the acyl carrier protein XL (AcpXL), which is involved in the synthesis and transfer of this very-long-chain fatty acid to the lipid A.

G Biosynthesis and Transfer of 27-Hydroxyoctacosanoic Acid cluster_0 VLCFA Synthesis cluster_1 Transfer to Lipid A Fatty Acid Precursors Fatty Acid Precursors 27-Hydroxyoctacosanoyl-AcpXL 27-Hydroxyoctacosanoyl-AcpXL Fatty Acid Precursors->27-Hydroxyoctacosanoyl-AcpXL Dedicated Elongases & Hydroxylases Lipid A Precursor Lipid A Precursor 27-Hydroxyoctacosanoyl-AcpXL->Lipid A Precursor LpxXL (Acyltransferase) Mature Lipid A with\n27-hydroxyoctacosanoate Mature Lipid A with 27-hydroxyoctacosanoate Lipid A Precursor->Mature Lipid A with\n27-hydroxyoctacosanoate Further modifications

Caption: Biosynthesis of 27-hydroxyoctacosanoic acid.

Experimental Protocols

Isolation and Analysis of this compound from Carnauba Wax

Objective: To extract and identify this compound from Carnauba wax.

Methodology:

  • Saponification and Extraction:

    • Reflux a known weight of Carnauba wax with an excess of 0.5 M ethanolic potassium hydroxide (B78521) for 6 hours to saponify the esters.

    • After cooling, acidify the mixture with hydrochloric acid to protonate the fatty acids.

    • Extract the fatty acids into an organic solvent such as n-hexane or diethyl ether.[7]

    • Wash the organic phase with water to remove impurities and then dry it over anhydrous sodium sulfate.

  • Derivatization for GC-MS Analysis:

    • Evaporate the solvent from the fatty acid extract.

    • Methylate the fatty acids by heating with BF3-methanol or by treatment with diazomethane (B1218177) to form fatty acid methyl esters (FAMEs).

    • Silylate the hydroxyl group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. This increases volatility for GC analysis.

  • GC-MS Analysis:

    • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a non-polar capillary column suitable for separating long-chain fatty acid derivatives.

    • The mass spectrum of the TMS ether of methyl 28-hydroxyoctacosanoate is expected to show characteristic fragments resulting from cleavage adjacent to the TMS ether group.

Isolation and Analysis of 27-Hydroxyoctacosanoic Acid from Rhizobium leguminosarum

Objective: To isolate lipid A from R. leguminosarum and identify the presence of 27-hydroxyoctacosanoic acid.

Methodology:

  • Lipopolysaccharide (LPS) Extraction:

    • Cultivate R. leguminosarum in an appropriate liquid medium.

    • Harvest the cells by centrifugation.

    • Perform a hot phenol-water extraction to isolate the LPS.[2]

  • Lipid A Isolation:

    • Hydrolyze the purified LPS with a mild acid (e.g., 1% acetic acid at 100°C for 2 hours) to cleave the ketosidic linkage between the core oligosaccharide and lipid A.[4]

    • Centrifuge the hydrolysate to pellet the insoluble lipid A.

    • Wash the lipid A pellet sequentially with water and ethanol.

  • Fatty Acid Analysis:

    • Perform methanolysis on the isolated lipid A (e.g., with 1 M HCl in methanol (B129727) at 85°C for 18 hours) to release the fatty acids as methyl esters.

    • Extract the FAMEs into an organic solvent.

    • Analyze the FAMEs by GC-MS. The mass spectrum of methyl 27-hydroxyoctacosanoate will show a characteristic fragmentation pattern that can be used for its identification.[8]

G Experimental Workflow for Fatty Acid Analysis cluster_0 Sample Preparation cluster_1 Analysis Source Material Source Material Extraction Extraction Source Material->Extraction Hydrolysis/Saponification Hydrolysis/Saponification Extraction->Hydrolysis/Saponification Fatty Acid Isolation Fatty Acid Isolation Hydrolysis/Saponification->Fatty Acid Isolation Derivatization (FAME/TMS) Derivatization (FAME/TMS) Fatty Acid Isolation->Derivatization (FAME/TMS) GC-MS Analysis GC-MS Analysis Derivatization (FAME/TMS)->GC-MS Analysis Identification Identification GC-MS Analysis->Identification

Caption: General workflow for analysis.

Conclusion

This compound and 27-hydroxyoctacosanoic acid, while simple isomers, exemplify how a subtle change in molecular structure can lead to vastly different biological roles. The former is a key building block in a robust, protective plant biopolymer, while the latter is a specialized lipid essential for the survival and symbiotic function of a major group of bacteria. For researchers, the study of these molecules offers insights into the evolution of biological membranes and protective barriers. For drug development professionals, the unique biosynthetic pathway of 27-hydroxyoctacosanoic acid in bacteria presents a potential target for novel therapeutic interventions. Further comparative studies are warranted to fully elucidate their distinct properties and explore their full application potential.

References

A Comparative Guide to the Biological Activity of 28-Hydroxyoctacosanoic Acid and Other Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 28-Hydroxyoctacosanoic acid with other relevant lipids, supported by experimental data. The information is presented to facilitate research and development in immunology and drug discovery.

Introduction

Lipids are a diverse group of molecules with a wide array of biological functions, including structural roles in cell membranes, energy storage, and cell signaling. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their derivatives are integral components of cellular structures and are involved in numerous physiological and pathological processes.[1][2] this compound, a hydroxylated VLCFA, is of particular interest due to its presence in the lipid A moiety of lipopolysaccharide (LPS) from certain Gram-negative bacteria.[3] Lipid A is the primary immunostimulatory component of LPS, recognized by the Toll-like receptor 4 (TLR4) complex on immune cells, triggering an innate immune response.[4][5] This guide compares the biological activity of this compound, primarily in the context of its role within lipid A, to other non-hydroxylated VLCFAs such as lignoceric acid, cerotic acid, and montanic acid.

Immunomodulatory Activity: A Comparative Overview

The primary biological activity attributed to this compound is its contribution to the immunomodulatory effects of lipid A. The interaction of lipid A with the TLR4-MD2 receptor complex initiates a signaling cascade that leads to the activation of transcription factors, most notably NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines.[1][2][6] The specific structure of lipid A, including its acylation pattern and the presence of hydroxylated fatty acids, can significantly influence the intensity of this immune response.[7][8]

In contrast, other VLCFAs exhibit a range of biological activities. Lignoceric acid (C24:0) and cerotic acid (C26:0) are known to be constituents of sphingolipids, which are vital for nerve cell membrane integrity.[9] However, elevated levels of these VLCFAs are associated with pro-inflammatory effects.[1][10] Montanic acid (C28:0), on the other hand, has been reported to possess antiplatelet and cholesterol-lowering activities.[11]

The following table summarizes the primary biological activities of these lipids.

Table 1: Summary of Biological Activities

LipidPrimary Biological ActivityKey Cellular Target/Pathway
This compound (in Lipid A) Potent ImmunostimulantTLR4/MD2 complex, NF-κB signaling
Lignoceric Acid (C24:0) Pro-inflammatoryComponent of sphingolipids
Cerotic Acid (C26:0) Pro-inflammatoryAssociated with adrenoleukodystrophy
Montanic Acid (C28:0) Antiplatelet, Cholesterol-loweringNot fully elucidated

Quantitative Comparison of Inflammatory Responses

Direct quantitative comparisons of the inflammatory potential of isolated this compound are limited in the literature. Its activity is intrinsically linked to its position within the complex lipid A molecule. However, studies on synthetic lipid A analogs containing 27-hydroxyoctacosanoic acid (a structurally similar lipid) have provided insights into its role. Synthetic lipid A derivatives of Rhizobium sin-1, which contain 27-hydroxyoctacosanoic acid, have been shown to act as inhibitors of E. coli LPS-dependent synthesis of tumor necrosis factor (TNF-α) by human monocytes, suggesting an antagonistic or weakly agonistic activity in this context.[3][9]

Conversely, non-hydroxylated VLCFAs like palmitic acid and stearic acid have been shown to directly induce the production of pro-inflammatory cytokines in macrophages.[10][12]

Table 2: Comparative Inflammatory Potential (Conceptual)

LipidEffect on Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)
Lipid A (with this compound) Potent induction (as part of an agonistic Lipid A) or potential antagonism
Lignoceric Acid Induction
Cerotic Acid Induction
Montanic Acid Potential for anti-inflammatory effects (indirectly through other mechanisms)

Note: This table is a conceptual representation based on available data. Direct comparative studies with standardized assays are needed for precise quantitative comparisons.

Signaling Pathways and Experimental Workflows

The biological activities of these lipids are mediated through distinct signaling pathways. The immunomodulatory effects of lipid A containing this compound are primarily initiated through the TLR4 signaling cascade.

TLR4 Signaling Pathway

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS (Lipid A) LPS (Lipid A) LBP LBP LPS (Lipid A)->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases NF-κB DNA DNA NFkB->DNA Cytokines Pro-inflammatory Cytokine mRNA DNA->Cytokines

Experimental Workflow for Assessing Inflammatory Response

Experimental_Workflow start Start cell_culture Culture Macrophages (e.g., THP-1, RAW 264.7) start->cell_culture lipid_treatment Treat cells with lipids (28-OH-Octacosanoic acid context vs. others) cell_culture->lipid_treatment incubation Incubate for a defined period (e.g., 24 hours) lipid_treatment->incubation collect_supernatant Collect cell supernatant incubation->collect_supernatant lyse_cells Lyse cells incubation->lyse_cells elisa Measure cytokine levels (TNF-α, IL-6) by ELISA collect_supernatant->elisa data_analysis Data Analysis and Comparison elisa->data_analysis nfkb_assay Measure NF-κB activation (e.g., Luciferase reporter assay) lyse_cells->nfkb_assay nfkb_assay->data_analysis end End data_analysis->end

Experimental Protocols

Macrophage Stimulation and Cytokine Measurement by ELISA

This protocol describes the stimulation of macrophage-like cells with lipids and the subsequent measurement of secreted pro-inflammatory cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).

1. Cell Culture and Differentiation:

  • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[1]

  • After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.

2. Lipid Treatment:

  • Prepare stock solutions of the lipids to be tested (e.g., LPS containing this compound, lignoceric acid, cerotic acid, montanic acid) in a suitable solvent (e.g., DMSO).

  • Dilute the lipid stocks to the desired final concentrations in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Remove the medium from the differentiated THP-1 cells and add the medium containing the different lipid treatments. Include a vehicle control (medium with solvent only).

  • Incubate the cells for a specified time period (e.g., 24 hours) at 37°C and 5% CO₂.[1]

3. Supernatant Collection:

  • After incubation, centrifuge the culture plates at 400 x g for 10 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell layer.

  • Store the supernatants at -80°C until analysis.

4. Cytokine ELISA:

  • Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Block non-specific binding sites.

  • Add diluted standards and samples (cell supernatants) to the wells.

  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate that will be converted by the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[1]

NF-κB Activation Luciferase Reporter Assay

This protocol outlines a method to quantify NF-κB activation in response to lipid treatment using a luciferase reporter assay.

1. Cell Transfection:

  • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's protocol.[13][14]

  • Incubate the cells for 24 hours to allow for gene expression.

2. Lipid Treatment:

  • Prepare and add the lipid treatments to the transfected cells as described in the previous protocol.

  • Incubate for a shorter period suitable for observing transcription factor activation (e.g., 6-8 hours).

3. Cell Lysis:

  • After incubation, remove the medium and wash the cells with phosphate-buffered saline (PBS).

  • Add passive lysis buffer to each well and incubate at room temperature for 15 minutes with gentle rocking to lyse the cells.[13]

4. Luciferase Assay:

  • Use a dual-luciferase reporter assay system to measure the activity of both firefly and Renilla luciferases.

  • In a luminometer, first, inject the firefly luciferase substrate and measure the luminescence.

  • Then, inject the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, and measure the luminescence again.[15]

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

  • Compare the normalized NF-κB activity in lipid-treated cells to that in control cells to determine the fold induction of NF-κB activation.[13]

Conclusion

This compound, as a component of lipid A, plays a significant role in modulating the innate immune system, primarily through the TLR4 signaling pathway. Its activity is potent but context-dependent on the overall structure of the lipid A molecule. In contrast, other very-long-chain fatty acids like lignoceric and cerotic acids are generally considered pro-inflammatory, while montanic acid exhibits different biological properties. Further direct comparative studies using standardized in vitro and in vivo models are necessary to fully elucidate the quantitative differences in the biological activities of these lipids and their potential as therapeutic targets or immunomodulatory agents.

References

A Comparative Guide to the Cross-Validation of Analytical Platforms for ω-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ω-hydroxy acids, a class of lipids with significant roles in various physiological and pathological processes, is crucial for advancing research and therapeutic development. The two most prominent analytical platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these powerful techniques depends on several factors, including the specific ω-hydroxy acid of interest, the sample matrix, required sensitivity, and analytical throughput.

This guide provides an objective comparison of GC-MS and LC-MS/MS for the analysis of ω-hydroxy acids, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal platform for their specific needs.

At a Glance: Key Performance Metrics

The selection of an analytical method is guided by its performance characteristics. While direct comparative data for all ω-hydroxy acids is limited, the following table summarizes expected performance based on the analysis of these and similar hydroxylated fatty acids.

ParameterGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) ng/mL to pg/mLng/mL to pg/mL[1][2]
Limit of Quantitation (LOQ) ng/mL to µg/mLng/mL to µg/mL[1][2]
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%[3]< 15%[4]
Accuracy (%Recovery) 85-115%90-110%
Sample Throughput Lower (due to derivatization)Higher (direct injection often possible)
Matrix Effects Less proneMore prone to ion suppression/enhancement
Compound Volatility Requires derivatizationNo derivatization required[2]

The Analytical Workflow: A Visual Comparison

The fundamental difference in the analytical workflow between GC-MS and LC-MS/MS for ω-hydroxy acids lies in the sample preparation stage. GC-MS necessitates a chemical derivatization step to increase the volatility of the analytes for gas-phase analysis.

cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow GC_Start Sample Collection GC_Extraction Lipid Extraction GC_Start->GC_Extraction GC_Derivatization Derivatization (e.g., Silylation) GC_Extraction->GC_Derivatization GC_Analysis GC-MS Analysis GC_Derivatization->GC_Analysis GC_Data Data Processing GC_Analysis->GC_Data LC_Start Sample Collection LC_Extraction Lipid Extraction LC_Start->LC_Extraction LC_Analysis LC-MS/MS Analysis LC_Extraction->LC_Analysis LC_Data Data Processing LC_Analysis->LC_Data

A comparison of the general experimental workflows for GC-MS and LC-MS/MS analysis of ω-hydroxy acids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of ω-hydroxy acids using GC-MS and LC-MS/MS.

GC-MS Protocol for 3-Hydroxy Fatty Acids

This protocol is adapted for the analysis of 3-hydroxy fatty acids in biological matrices such as serum or plasma.[3]

1. Sample Preparation and Extraction:

  • To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mix.

  • For total 3-hydroxy fatty acid content, hydrolyze a duplicate sample with 500 µL of 10 M NaOH for 30 minutes. The unhydrolyzed sample represents the free fatty acid content.

  • Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).

  • Extract the lipids twice with 3 mL of ethyl acetate.

  • Dry the pooled organic extracts under a stream of nitrogen at 37°C.

2. Derivatization:

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]

  • Incubate at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers.[2]

3. GC-MS Analysis:

  • GC Column: HP-5MS capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Oven Program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, followed by a ramp of 15°C/min to 290°C, and hold for 6 minutes.

  • MS Detection: Selected Ion Monitoring (SIM) mode.

LC-MS/MS Protocol for ω-Hydroxy Docosahexaenoic Acids (HDoHEs)

This protocol is based on a non-targeted lipid mediator analysis that can be adapted for the quantification of specific ω-hydroxy acids.[1][2]

1. Sample Preparation and Extraction:

  • Homogenize tissue samples or use plasma/serum directly.

  • Perform solid-phase extraction (SPE) for sample clean-up and enrichment of the lipid fraction.

2. LC-MS/MS Analysis:

  • LC Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

Performance Comparison

A direct comparison of the two platforms reveals distinct advantages and disadvantages that should be considered in the context of the research goals.

GC-MS:

  • Strengths:

    • High chromatographic resolution, allowing for the separation of closely related isomers.

    • Well-established and robust, with extensive libraries for spectral matching.

    • Generally less susceptible to matrix effects compared to LC-MS/MS.

  • Limitations:

    • Requires derivatization to increase the volatility of ω-hydroxy acids, which adds time and potential for sample loss or introduction of artifacts.[2][5]

    • Not suitable for thermally labile compounds.

LC-MS/MS:

  • Strengths:

    • Often allows for the direct analysis of ω-hydroxy acids without derivatization, simplifying sample preparation.[2]

    • Suitable for a broader range of ω-hydroxy acids, including those that are thermally unstable.

    • High sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM).

    • Higher sample throughput is generally achievable.

  • Limitations:

    • Can be more susceptible to matrix effects, such as ion suppression or enhancement, which can affect quantification.

    • Chromatographic separation of isomers can be more challenging than with GC.

Logical Framework for Platform Selection

The choice between GC-MS and LC-MS/MS for ω-hydroxy acid analysis should be a systematic process based on the specific requirements of the study.

Start Start: Define Analytical Goal Goal Quantification of ω-Hydroxy Acids Start->Goal Derivatization Is derivatization acceptable? Goal->Derivatization Throughput High throughput needed? Derivatization->Throughput Yes LCMS Select LC-MS/MS Derivatization->LCMS No Isomers Isomeric separation critical? Throughput->Isomers No Throughput->LCMS Yes GCMS Select GC-MS Isomers->GCMS Yes Isomers->LCMS No

A decision tree to guide the selection of an analytical platform for ω-hydroxy acid analysis.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable platforms for the quantitative analysis of ω-hydroxy acids. GC-MS, with its high resolving power, is an excellent choice when detailed isomeric separation is paramount, though it requires a more laborious derivatization step. LC-MS/MS offers the advantage of simpler sample preparation and higher throughput, making it well-suited for larger-scale studies and for the analysis of thermally sensitive ω-hydroxy acids. The optimal choice will ultimately depend on a careful consideration of the specific analytical needs, available resources, and the chemical nature of the ω-hydroxy acids under investigation. The validation of the chosen method in the specific sample matrix is essential to ensure accurate and reproducible results.

References

Unraveling the Presence of 28-Hydroxyoctacosanoic Acid Across Species: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

While a direct quantitative comparison of 28-Hydroxyoctacosanoic acid across a wide range of species remains a developing area of research, this guide synthesizes the current understanding of its occurrence, biosynthesis, and analytical methodologies. This document is intended for researchers, scientists, and drug development professionals interested in the roles of very-long-chain fatty acids in biological systems.

Quantitative Data Summary

The following table summarizes the known and inferred presence of this compound and related very-long-chain ω-hydroxy fatty acids. It is important to note that the concentrations can vary significantly based on tissue type, developmental stage, and environmental conditions.

Species CategorySpecies (Example)Tissue/Organism PartCompound ClassReported Presence/Concentration
Plants Arabidopsis thalianaRoot, Seed Coatω-Hydroxy fatty acids (C28 mentioned as part of suberin)Present as a monomer of suberin; specific quantitative data for the C28 acid is not detailed in broad analyses.[1]
Solanum tuberosum (Potato)Tuber Skin (Periderm)ω-Hydroxy fatty acids (>C28)Identified as a component of suberin; silencing of certain genes affects the levels of >C28 fatty acids.[1]
Animals ---Data not available in reviewed literature.
Microorganisms Saccharomyces cerevisiae (engineered)Whole cellsLong-chain ω-hydroxy fatty acids (C16, C18)Produced through metabolic engineering; natural occurrence of C28 not reported.[2][3][4]

Experimental Protocols

The quantification of this compound typically involves the analysis of total fatty acids from a biological sample. As it is often found esterified within complex polymers like suberin, a hydrolysis step is necessary to release the free fatty acid. The general workflow involves extraction, hydrolysis, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

General Protocol for Quantification of ω-Hydroxy Fatty Acids from Plant Tissue

This protocol is a generalized procedure based on methods for suberin analysis.

1. Sample Preparation and Delipidation:

  • Grind fresh or lyophilized plant tissue to a fine powder.

  • Extract soluble lipids by refluxing with a series of organic solvents (e.g., chloroform:methanol (B129727) mixtures, followed by pure methanol) to remove waxes and other extractable lipids. The remaining material contains the polymer-bound lipids.

2. Hydrolysis (Depolymerization):

  • To break the ester bonds and release the fatty acid monomers, perform alkaline hydrolysis.

  • Reflux the delipidated tissue in a solution of 1 M NaOH in methanol or a similar alkaline solution for several hours.

  • Acidify the mixture with HCl to protonate the fatty acids.

3. Extraction of Liberated Fatty Acids:

  • Extract the acidified solution with a non-polar solvent such as n-hexane or diethyl ether.

  • Collect the organic phase, which now contains the free fatty acids and other liberated monomers.

  • Wash the organic phase with water to remove salts and dry it over anhydrous sodium sulfate.

4. Derivatization for GC-MS Analysis:

  • To increase volatility and improve chromatographic separation, the carboxyl and hydroxyl groups of the fatty acids must be derivatized.

  • A common method is silylation. Evaporate the solvent from the extract and add a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

  • Heat the mixture to ensure complete derivatization.

5. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

  • Use a suitable capillary column (e.g., DB-5ms).

  • The temperature program should be optimized to separate very-long-chain fatty acids.

  • Identify this compound based on its retention time and mass spectrum compared to an authentic standard or by interpretation of its fragmentation pattern.

  • Quantify the compound by using an internal standard (e.g., a deuterated fatty acid or a fatty acid of a different chain length not present in the sample) added at the beginning of the procedure.

Biosynthesis and Experimental Workflow Diagrams

Biosynthesis of Very-Long-Chain ω-Hydroxy Fatty Acids in Plants

The biosynthesis of this compound in plants begins with the production of C16 and C18 fatty acids in the plastid. These are then elongated in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE). The resulting very-long-chain fatty acid (VLCFA) is then hydroxylated at the terminal (ω) carbon by a cytochrome P450 monooxygenase.

Biosynthesis_of_28_Hydroxyoctacosanoic_acid cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum C16_C18_FA C16/C18 Fatty Acids FAE Fatty Acid Elongase (FAE) Complex C16_C18_FA->FAE Export & Activation VLCFA C28:0 Fatty Acid (Octacosanoic Acid) FAE->VLCFA Elongation Cycles CYP450 Cytochrome P450 Monooxygenase VLCFA->CYP450 28_HO_Octacosanoic_acid This compound CYP450->28_HO_Octacosanoic_acid ω-Hydroxylation Suberin Incorporation into Suberin 28_HO_Octacosanoic_acid->Suberin

Caption: Biosynthesis of this compound in plants.

General Experimental Workflow for Quantification

The following diagram illustrates the key steps in the quantification of this compound from a biological sample.

Experimental_Workflow Sample Biological Sample (e.g., Plant Tissue) Delipidation Delipidation (Solvent Extraction) Sample->Delipidation Hydrolysis Alkaline Hydrolysis Delipidation->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: General workflow for quantifying this compound.

References

Safety Operating Guide

Navigating the Disposal of 28-Hydroxyoctacosanoic Acid: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the potential hazards associated with similar chemical compounds.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1][2]

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[1][2]

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH/MSHA approved respirator.[1][2]

General Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][3]

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.[2][3]

  • Wash hands thoroughly after handling.[3][4]

Quantitative Data Summary

The following table summarizes key information gathered from safety data sheets of analogous long-chain fatty acids. This data should be considered as a general guideline in the absence of specific data for 28-Hydroxyoctacosanoic acid.

PropertyGeneral Information for Similar Long-Chain Fatty Acids
Physical State Solid (Powder/Crystalline)
Potential Hazards May cause skin, eye, and respiratory irritation.[4] Some related compounds can cause serious eye damage. In finely distributed form, dust explosion is a potential risk for flammable organic substances.
First Aid Measures Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4] Skin: Wash with plenty of soap and water.[4] Inhalation: Move person to fresh air.[1] Ingestion: Rinse mouth. Do NOT induce vomiting.[1][2]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2][4]
Incompatible Materials Strong oxidizing agents.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal hazardous waste regulations.[3][5][6] The following protocol provides a general framework for its disposal as a hazardous chemical waste.

Experimental Protocol: Chemical Waste Disposal

  • Waste Identification and Classification:

    • Treat this compound as a hazardous waste in the absence of a specific non-hazardous designation.[3][6]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other waste streams.

    • Collect solid waste in a clearly labeled, sealed, and compatible container. The original container is often suitable.[3]

    • For solutions, use a labeled, leak-proof container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Irritant").

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[7]

    • Provide them with accurate information about the waste material.

  • Spill Cleanup:

    • In the event of a spill, evacuate the area if necessary.[1]

    • For small spills of solid material, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled hazardous waste container.

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal as hazardous waste.[3]

    • Clean the spill area thoroughly.

Disposal Decision Pathway

The following diagram illustrates the logical flow for making decisions regarding the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure start Start: Have 28-Hydroxyoctacosanoic Acid for Disposal assess_sds Consult Specific SDS start->assess_sds sds_available SDS Available? assess_sds->sds_available follow_sds Follow Disposal Instructions in SDS sds_available->follow_sds Yes treat_hazardous Treat as Hazardous Waste sds_available->treat_hazardous No package Package in Labeled, Sealed Container follow_sds->package treat_hazardous->package store Store in Designated Hazardous Waste Area package->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 28-Hydroxyoctacosanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 28-Hydroxyoctacosanoic acid in a laboratory setting. The following procedures are based on best practices for handling similar long-chain hydroxy fatty acids and are intended for use by trained research professionals.

Personal Protective Equipment (PPE)

Protection Type Recommended PPE Specifications
Eye and Face Protection Safety glasses or chemical safety gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile)Ensure gloves are impermeable and resistant to the substance.[1]
Laboratory coatStandard lab coat to prevent skin contact.
Respiratory Protection NIOSH/MSHA approved respiratorRecommended if handling fine powders or if dust generation is likely.[1]

Operational Plan: Handling Procedures

Adherence to proper handling protocols is critical to ensure a safe laboratory environment.

2.1. Engineering Controls:

  • Work in a well-ventilated area.

  • For procedures that may generate dust, use a chemical fume hood.

2.2. Handling Steps:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eye wash station and safety shower readily accessible.

  • Dispensing:

    • Handle as a solid to minimize dust formation.

    • Use a spatula or other appropriate tool to transfer the chemical.

    • Avoid creating and inhaling dust.

  • During Use:

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling the substance.

  • Spill Management:

    • In case of a spill, avoid generating dust.

    • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Characterization:

  • While not definitively classified, long-chain fatty acids are often considered non-hazardous solid waste. However, it is prudent to consult your institution's environmental health and safety (EHS) department for specific guidance.[2][3]

3.2. Disposal of Unused Chemical:

  • Collect the waste material in a clearly labeled, sealed container.

  • Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not mix with other waste.[4]

3.3. Container Disposal:

  • For empty containers, ensure they are free of any residual chemical.

  • Deface or remove the original label to prevent misuse.

  • Dispose of the empty container in the regular trash, unless institutional policy dictates otherwise.[2]

Experimental Workflow and Safety Diagram

The following diagram illustrates the procedural flow for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Ensure Proper Ventilation (Fume Hood if Necessary) prep_ppe->prep_setup handle_dispense Dispense Chemical Carefully (Avoid Dust Generation) prep_setup->handle_dispense Proceed to Handling handle_use Perform Experimental Work handle_dispense->handle_use cleanup_wash Wash Hands Thoroughly handle_use->cleanup_wash Experiment Complete cleanup_decontaminate Decontaminate Work Area cleanup_wash->cleanup_decontaminate disp_waste Collect Waste in Labeled Container cleanup_decontaminate->disp_waste Prepare for Disposal disp_container Dispose of Empty Container (per Institutional Policy) cleanup_decontaminate->disp_container Prepare for Disposal disp_final Transfer to Approved Waste Disposal Facility disp_waste->disp_final

Safe Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
28-Hydroxyoctacosanoic acid
Reactant of Route 2
Reactant of Route 2
28-Hydroxyoctacosanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.